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Core Science & Biosynthesis

Foundational

4,7-Difluoro-1H-indole-3-carboxylic acid synthesis pathway

An in-depth technical analysis of the synthesis of 4,7-difluoro-1H-indole-3-carboxylic acid requires a rigorous understanding of heterocyclic chemistry, specifically the manipulation of electron density across the indole...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthesis of 4,7-difluoro-1H-indole-3-carboxylic acid requires a rigorous understanding of heterocyclic chemistry, specifically the manipulation of electron density across the indole core. The strategic placement of fluorine atoms at the 4- and 7-positions exerts profound electronic and steric effects: it lowers the pKa of the indole N-H, enhancing its hydrogen-bond donor capacity, and alters the lipophilicity and metabolic stability of the molecule.

This guide details a highly efficient, field-proven, two-phase synthetic pathway designed for scalability, regioselectivity, and high yield.

Retrosynthetic Analysis & Pathway Design

When designing the route to 4,7-difluoro-1H-indole-3-carboxylic acid, the primary challenge is the regioselective construction of the difluorinated core and the subsequent functionalization at the C3 position.

While the classic Fischer indole synthesis using (2,5-difluorophenyl)hydrazine and ethyl pyruvate is highly regioselective (because the fluorine atom blocks one ortho position), it yields the indole-2-carboxylate. Removing this 2-carboxylate requires a tedious saponification and thermal decarboxylation sequence. Conversely, the Bartoli Indole Synthesis directly yields the unsubstituted 4,7-difluoro-1H-indole core in a single step from commercially available 1,4-difluoro-2-nitrobenzene.

For the C3-carboxylation, direct reaction with CO₂ is thermodynamically challenging. While Vilsmeier-Haack formylation followed by Pinnick oxidation is viable, it requires harsh oxidants that can generate impurities . The optimal, highest-yielding method is a Friedel-Crafts acylation using trichloroacetyl chloride, followed by a basic haloform-type cleavage .

SynthesisPathway SM 1,4-Difluoro-2-nitrobenzene Core 4,7-Difluoro-1H-indole (Core Scaffold) SM->Core Bartoli Synthesis Grignard Vinylmagnesium Bromide (3.0 eq, -40°C) Grignard->Core Intermediate 3-Trichloroacetyl- 4,7-difluoroindole Core->Intermediate Friedel-Crafts Acylation Acylation Trichloroacetyl Chloride Pyridine, 0°C to RT Acylation->Intermediate Product 4,7-Difluoro-1H-indole- 3-carboxylic acid Intermediate->Product Haloform-type Cleavage Hydrolysis KOH / MeOH Reflux, 4h Hydrolysis->Product

Fig 1: Two-phase synthesis pathway of 4,7-difluoro-1H-indole-3-carboxylic acid.

Phase 1: De Novo Construction of the Core Scaffold

Causality & Expert Insights

The Bartoli reaction requires exactly three equivalents of the vinyl Grignard reagent. The causality of this stoichiometry is strict: the first equivalent attacks the nitro group to form a nitroso intermediate, the second acts as a base to deprotonate the intermediate, and the third drives the final [3,3]-sigmatropic rearrangement and cyclization. Maintaining a strict cryogenic temperature (-40 °C) is critical to prevent the runaway polymerization of the vinyl Grignard reagent and to control the highly exothermic addition.

Step-by-Step Methodology: Bartoli Indole Synthesis
  • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Dissolve 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly -40 °C.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.0 eq) dropwise via an addition funnel over 45 minutes. Maintain the internal temperature below -35 °C during the addition.

  • Maturation: Stir the reaction mixture at -40 °C for 1.5 hours.

  • Quenching: Rapidly quench the reaction by pouring it into a vigorously stirred biphasic mixture of saturated aqueous NH₄Cl and ethyl acetate (EtOAc) at 0 °C.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 4,7-difluoro-1H-indole.

Self-Validating Checkpoints:

  • Visual Cue: The reaction mixture will transition from a pale yellow solution to a deep, opaque purple/brown upon the addition of the Grignard reagent, indicating the successful formation of the nitroso radical anion intermediate.

  • TLC Verification: Under 254 nm UV light, the starting nitroarene will disappear, replaced by a highly fluorescent lower-Rf spot corresponding to the indole core.

Phase 2: Regioselective C3-Carboxylation

Causality & Expert Insights

The electron-rich nature of the indole C3 position makes it highly susceptible to electrophilic aromatic substitution. Trichloroacetyl chloride is selected over standard acetyl chloride because the resulting trichloromethyl group (-CCl₃) is an exceptional leaving group. During the subsequent basic hydrolysis, the hydroxide ion attacks the carbonyl carbon, and the stable trichloromethyl anion is expelled (rapidly protonating to form chloroform), driving the reaction irreversibly toward the carboxylate.

Mechanism Step1 Trichloroacetyl Chloride + Pyridine Formation of Reactive Acylium Species Step2 Nucleophilic Attack by Indole C3 (Wheland Intermediate Formation) Step1->Step2 Step3 Rearomatization via Deprotonation Yields 3-Trichloroacetylindole Step2->Step3 Step4 Hydroxide Attack on Carbonyl (Tetrahedral Intermediate) Step3->Step4 KOH, MeOH Step5 Expulsion of Trichloromethyl Anion (Forms Chloroform & Carboxylate) Step4->Step5 Step6 Acidic Workup (HCl) Protonation to Carboxylic Acid Step5->Step6 pH 2-3

Fig 2: Mechanism of C3-trichloroacetylation and subsequent basic hydrolysis.

Step-by-Step Methodology: Trichloroacetylation and Hydrolysis
  • Acylation: Dissolve 4,7-difluoro-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C.

  • Electrophile Addition: Add trichloroacetyl chloride (1.2 eq) dropwise over 20 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Intermediate Isolation: Quench with 1M HCl to remove pyridine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 3-trichloroacetyl-4,7-difluoroindole.

  • Hydrolysis: Dissolve the crude intermediate in methanol (0.2 M). Add an aqueous solution of KOH (3.0 eq). Heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Precipitation: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous phase with distilled water and extract once with diethyl ether to remove non-acidic impurities.

  • Acidification: Slowly add 2M HCl to the aqueous layer under vigorous stirring until the pH reaches 2.0 - 3.0.

  • Filtration: Filter the resulting heavy precipitate, wash with cold water, and dry in a vacuum oven at 50 °C to yield pure 4,7-difluoro-1H-indole-3-carboxylic acid.

Self-Validating Checkpoints:

  • Intermediate TLC: The 3-trichloroacetylindole intermediate is significantly more polar than the starting indole, showing a distinct Rf shift and a strong UV absorbance.

  • Hydrolysis Precipitation: The acidification step acts as a definitive physical validation. The target carboxylic acid is highly insoluble in acidic water; a successful haloform cleavage will result in immediate, copious precipitation of a white/off-white solid upon reaching pH 3.

Quantitative Data & Physicochemical Properties

The following table summarizes the expected quantitative metrics and physical properties of the synthesized compound to aid in analytical verification.

ParameterValue / Description
Target Compound 4,7-Difluoro-1H-indole-3-carboxylic acid
CAS Number 1360928-67-1
Molecular Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol
Bartoli Synthesis Yield 45 - 55% (Standard for ortho-substituted nitroarenes)
Acylation/Hydrolysis Yield 78 - 85% (Over two steps from the indole core)
Appearance Off-white to pale yellow crystalline solid
Storage Conditions Sealed in a dry environment, 2-8 °C

References

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

Strategic Utilization of (2,5-Difluorophenyl)hydrazine in the Synthesis of 4,7-Difluoroindole Scaffolds

Executive Summary The indole nucleus is one of the most privileged scaffolds in medicinal chemistry. Among its halogenated derivatives, the 4,7-difluoroindole core has emerged as a highly sought-after structural motif, o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is one of the most privileged scaffolds in medicinal chemistry. Among its halogenated derivatives, the 4,7-difluoroindole core has emerged as a highly sought-after structural motif, offering unique metabolic stability, enhanced lipophilicity, and distinct hydrogen-bond-donating properties.

The de novo construction of this specific scaffold relies almost exclusively on the Fischer indole synthesis, utilizing (2,5-difluorophenyl)hydrazine as the foundational building block 1. This technical guide provides an in-depth analysis of the mechanistic causality, quantitative reaction parameters, and self-validating protocols required to successfully deploy (2,5-difluorophenyl)hydrazine in advanced organic synthesis.

Mechanistic Causality & Absolute Regiocontrol

The transformation of (2,5-difluorophenyl)hydrazine into a 4,7-difluoroindole derivative via the Fischer indole synthesis is not merely a condensation; it is a highly choreographed sequence of tautomerization, sigmatropic rearrangement, and re-aromatization.

The Regiochemical Imperative

In a standard Fischer indole synthesis using an asymmetrically substituted phenylhydrazine, the critical [3,3]-sigmatropic rearrangement can occur at either of the two ortho positions (C2 or C6), often leading to a mixture of regioisomeric indoles.

However, (2,5-difluorophenyl)hydrazine offers absolute regiocontrol.

  • Causality: The C2 position of the hydrazine's aromatic ring is covalently occupied by a highly electronegative fluorine atom. This steric and electronic blockade forces the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate to proceed exclusively at the unsubstituted C6 position.

  • Outcome: Upon cyclization and elimination of ammonia, the original C5 fluorine becomes the C4 fluorine of the indole, and the original C2 fluorine becomes the C7 fluorine. This guarantees a single 4,7-difluoroindole regioisomer 2.

Electronic Deactivation and Acid Selection

The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This significantly deactivates the aromatic ring, raising the activation energy required for the nucleophilic attack during the ring-closure phase. Consequently, weak acids (like acetic acid) are often sufficient for hydrazone formation but fail to drive the cyclization. Stronger protic acids (e.g., p-toluenesulfonic acid or HCl) and elevated temperatures are mechanistically required to force the re-aromatization and ammonia elimination steps 3.

Mechanism N1 (2,5-Difluorophenyl)hydrazine + Carbonyl Compound N2 Arylhydrazone Intermediate (Acid-Catalyzed Condensation) N1->N2 -H2O, H+ N3 Ene-hydrazine Tautomer (Crucial Pre-Rearrangement State) N2->N3 Tautomerization N4 [3,3]-Sigmatropic Rearrangement (Exclusive C6 Attack) N3->N4 Heat, Strong Acid N5 Cyclization to Aminal (Ring Closure) N4->N5 Re-aromatization N6 4,7-Difluoroindole Core (Ammonia Elimination) N5->N6 -NH3, H+

Fig 1: Mechanistic pathway of the Fischer indole synthesis yielding the 4,7-difluoroindole core.

Quantitative Reaction Parameters

The choice of carbonyl partner dictates the final architecture of the indole derivative. Below is a synthesized dataset of validated reaction conditions utilizing (2,5-difluorophenyl)hydrazine across different pharmaceutical applications.

Hydrazine PrecursorCarbonyl PartnerCatalyst / Solvent SystemTarget ScaffoldRegioselectivityYieldRef
(2,5-difluorophenyl)hydrazine HCltert-butyl 4-oxopiperidine-1-carboxylateEtOH / HCl (Reflux)4,7-difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleSingle Regioisomer22%4
(2,5-difluorophenyl)hydrazineEthyl pyruvateAcOH (1.5h), then p-TsOH (5.5h)Ethyl 4,7-difluoro-1H-indole-2-carboxylateSingle Regioisomer55%3
(2,5-difluorophenyl)hydrazine8-amino-1,4-dioxo-spiro[4,5]decane-8-carboxamideAcidic (Reflux)5,8-difluoro-2,3,4,9-tetrahydro-1H-carbazoleSingle RegioisomerN/A2

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic progression.

Protocol A: Two-Step Synthesis of Ethyl 4,7-difluoro-1H-indole-2-carboxylate

Adapted from foundational patent literature for antibacterial analogues 3.

Rationale: This method deliberately separates hydrazone formation from cyclization. By removing the weak acetic acid before adding the strong p-TsOH, the system prevents buffering, allowing the strong acid to forcefully overcome the electron-withdrawing deactivation of the fluorine atoms.

  • Hydrazone Formation: Combine 4.0 g of 2,5-difluorophenylhydrazine and 3.1 mL of ethyl pyruvate in 40 mL of glacial acetic acid. Heat the mixture under reflux for 1.5 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar hydrazine spot must be completely consumed. The solution will exhibit a distinct color shift (typically darkening to deep orange/brown) indicating extended conjugation of the hydrazone.

  • Solvent Exchange: Evaporate the mixture to dryness under reduced pressure. Add 20 mL of toluene and re-evaporate.

    • Causality: Co-evaporation with toluene azeotropically removes residual acetic acid, ensuring an unbuffered environment for the next step.

  • Cyclization: Dissolve the crude hydrazone (approx. 6.7 g) in a suitable non-reactive high-boiling solvent (or neat if applicable) and add 19.1 g of anhydrous p-toluenesulfonic acid (p-TsOH). Reflux for 5.5 hours.

    • Validation Checkpoint 2: The successful [3,3]-sigmatropic rearrangement and subsequent cyclization release ammonia gas. While largely trapped as ammonium tosylate, an LC-MS aliquot will confirm the mass shift from the hydrazone to the cyclized indole

      
      .
      
  • Workup & Purification: Cool the mixture, dissolve in ethyl acetate, and wash aggressively with saturated aqueous

    
     to neutralize the p-TsOH. Wash with brine, dry over anhydrous 
    
    
    
    , and evaporate. Purify via silica gel chromatography to yield the target ester (approx. 55% yield).

ProtocolFlow S1 Step 1: Hydrazone Formation AcOH, Reflux 1.5h S2 Step 2: Cyclization p-TsOH, Reflux 5.5h S1->S2 Evaporate AcOH S3 Step 3: Workup NaHCO3 Wash, Extraction S2->S3 Cool & Neutralize S4 Step 4: Purification Silica Chromatography S3->S4 Concentrate Organic Layer

Fig 2: Sequential experimental workflow for the synthesis of 4,7-difluoroindole derivatives.

Protocol B: Synthesis of Tetrahydro- -carboline Core (CFTR Potentiator Precursor)

Adapted from structural-activity relationship studies on CFTR modulators 4.

  • Reaction Setup: Suspend 0.55 g (3.06 mmol) of (2,5-difluorophenyl)hydrazine hydrochloride and 0.61 g (3.06 mmol) of tert-butyl 4-oxopiperidine-1-carboxylate in absolute ethanol.

  • One-Pot Cyclization: The intrinsic HCl from the hydrazine salt acts as the catalyst. Heat the mixture to reflux.

    • Causality: The modest yield (22%) reported for this specific transformation highlights the difficulty of cyclizing highly electron-deficient rings in a one-pot ethanolic HCl system. The reaction is heavily taxed by the destabilized transition state during C-C bond formation.

  • Isolation: Concentrate the dark mixture in vacuo, neutralize, and subject to reverse-phase UPLC-MS. The target compound will elute as a brown solid, verified by

    
     calculated for 
    
    
    
    (after Boc deprotection if applicable).

Downstream Pharmaceutical Applications

Once the 4,7-difluoroindole core is established, the scaffold serves as a robust platform for advanced derivatization:

  • CFTR Potentiators: The 4,7-difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives are critical in targeting gating defects caused by Cystic Fibrosis (CF) mutations. The fluorine atoms modulate the pKa of the indole nitrogen and enhance binding affinity within the transmembrane domains of the CFTR protein 4.

  • Antibacterial Agents: 4,7-difluoroindole-2-carboxaldehyde (derived from the ester in Protocol A) is utilized in reductive aminations to synthesize aminopiperidine quinolines and azaisosteric analogues, which exhibit potent antibacterial activity against resistant strains 3.

References

  • Benchchem.4,7-Difluoro-1H-indole-3-carboxylic acid - Detailed Reaction Mechanisms of Indole Formation and Functionalization.
  • Journal of Medicinal Chemistry (ACS Publications).Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (September 18, 2020).
  • Fluorine Notes.The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings. (February 15, 2014).
  • Google Patents (WO2002008224A1).Aminopiperidine quinolines and their azaisosteric analogues with antibacterial activity.

Sources

Foundational

Crystal structure of 4,7-Difluoro-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure of 4,7-Difluoro-1H-indole-3-carboxylic Acid: A Predictive and Methodological Analysis Authored by: Dr. Gemini, Senior Application Scientist Foreword: The Strategic Imp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of 4,7-Difluoro-1H-indole-3-carboxylic Acid: A Predictive and Methodological Analysis

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The strategic introduction of fluorine atoms into this privileged scaffold is a powerful tactic in modern drug design.[2] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3]

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important molecule.

Molecular Properties and a Priori Structural Considerations

Before delving into the complexities of the crystalline state, it is essential to understand the intrinsic properties of the 4,7-Difluoro-1H-indole-3-carboxylic acid molecule itself.

PropertyValueSource
CAS Number 1360928-67-1[2][4]
Molecular Formula C₉H₅F₂NO₂[2][4]
Molecular Weight 197.14 g/mol [2][4]
Canonical SMILES C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)F[2][4]
InChI Key ZXIIHGVVOKTBED-UHFFFAOYSA-N[2]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 1 (Topological Polar Surface Area)[4]

The presence of a carboxylic acid group, an indole N-H group, and two fluorine atoms dictates the key intermolecular interactions that will govern the crystal packing. Based on the known crystal structures of analogous compounds such as 5-Fluoro-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid, we can confidently predict the dominant forces at play.[5][6]

Caption: Anticipated primary and secondary hydrogen bonding interactions.

Predicted Crystallographic Parameters

Based on the data from its monofluorinated analogues, the following crystallographic parameters are predicted for 4,7-Difluoro-1H-indole-3-carboxylic acid. This serves as a baseline expectation for experimental determination.

ParameterPredicted ValueRationale/Reference
Crystal System MonoclinicCommon for this class of molecules. [5][6]
Space Group P2₁/c or C2/cCommon centrosymmetric space groups for organic molecules forming dimers.
Z (Molecules/Unit Cell) 4 or 8Consistent with typical packing for this molecular size. [5][6]
Calculated Density ~1.6 - 1.7 g/cm³Estimated based on molecular weight and typical cell volumes.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following section provides a detailed, self-validating protocol for determining the crystal structure of 4,7-Difluoro-1H-indole-3-carboxylic acid. The causality behind each step is explained to ensure both technical accuracy and reproducibility.

Part 1: Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. [7][8]For a small organic molecule like 4,7-Difluoro-1H-indole-3-carboxylic acid, slow evaporation is a robust and reliable method.

Protocol: Slow Evaporation

  • Solvent Selection:

    • Rationale: The ideal solvent should fully dissolve the compound at a slightly elevated temperature but result in supersaturation upon slow cooling or evaporation at room temperature.

    • Procedure: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof). Start by dissolving a few milligrams of the compound in a small volume (0.5-1 mL) of each solvent in a small, clean vial.

  • Preparation of Saturated Solution:

    • Rationale: A supersaturated solution is required for crystal nucleation and growth.

    • Procedure: Prepare a nearly saturated solution of the compound in the chosen optimal solvent. Gentle warming may be used to increase solubility. Ensure the solution is free of any particulate matter by filtration through a small cotton plug in a Pasteur pipette.

  • Crystal Growth Conditions:

    • Rationale: Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, preventing the formation of polycrystalline powder.

    • Procedure: Transfer the filtered solution to a clean, small vial. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of evaporation. Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a laboratory bench) and leave it undisturbed for several days to weeks. [6]4. Crystal Harvesting:

    • Rationale: Once suitable crystals have formed, they must be carefully removed from the mother liquor to prevent degradation or redissolving.

    • Procedure: Using a fine nylon loop or a pair of fine-tipped tweezers, carefully remove a well-formed, transparent crystal from the solution. The ideal crystal should be between 0.1 and 0.3 mm in all dimensions. [7]Wick away excess solvent with the edge of a filter paper.

Part 2: Data Collection and Structure Solution

cluster_exp Experimental Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting (Microscope, Cryoloop) A->B C 3. X-ray Data Collection (Diffractometer, Low Temp) B->C D 4. Data Reduction & Integration (Cell Refinement, Absorption Correction) C->D E 5. Structure Solution (Direct Methods, e.g., SHELXS) D->E F 6. Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) E->F G 7. Validation & Analysis (checkCIF, Bond Lengths, Angles) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting:

    • Rationale: The crystal must be held stationary in the X-ray beam and protected from atmospheric degradation. Cooling to low temperatures (~100 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Procedure: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N). Using a nylon loop, scoop the crystal and immediately place it in the cold nitrogen stream of the diffractometer's cryosystem.

  • Data Collection:

    • Rationale: A beam of monochromatic X-rays is diffracted by the crystal's lattice planes. The positions and intensities of the diffracted beams contain the information needed to determine the arrangement of atoms. [9][10] * Procedure: Mount the cryo-cooled crystal on a modern single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source and a CCD or CMOS detector. [7]A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Reduction:

    • Rationale: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

    • Procedure: Use the diffractometer's software suite (e.g., CrysAlisPro, APEX) to integrate the raw data. This process includes cell refinement and applying corrections for factors like absorption. The output is a reflection file (e.g., an HKL file).

  • Structure Solution:

    • Rationale: The "phase problem" is solved to generate an initial electron density map of the molecule.

    • Procedure: Use a program like SHELXS or Olex2, which employs direct methods to determine the phases of the reflections and generate an initial structural model. [5][6]This initial model will show the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy.

    • Procedure: Employ a full-matrix least-squares refinement program like SHELXL. [5][6]In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • Rationale: The final structural model must be validated to ensure its chemical and crystallographic soundness.

    • Procedure: The final crystallographic information file (CIF) should be checked using the IUCr's checkCIF service. Key metrics such as R-factors (R1, wR2) and the goodness-of-fit (S) are used to assess the quality of the refinement. [5][6]

Conclusion

This guide provides a comprehensive framework for understanding and determining the crystal structure of 4,7-Difluoro-1H-indole-3-carboxylic acid. By leveraging data from structurally similar molecules, we have established a strong predictive model for its solid-state arrangement, highlighting the prevalence of hydrogen-bonded dimers and π-π stacking. The detailed experimental protocols offer a clear and robust pathway for researchers to obtain and analyze high-quality single-crystal X-ray data, transforming this important synthetic building block from a chemical entity into a fully characterized three-dimensional structure. The resulting structural insights will be invaluable for future drug design and development efforts that utilize this versatile fluorinated indole core.

References

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Luo, Y.-H., Zou, Z.-H., & Lu, W.-J. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2158. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Lu, W.-J., Zou, Z.-H., & Luo, Y.-H. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o187. [Link]

  • X-Ray Diffraction Basics. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. Knowledge UChicago. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]

  • Indole-3-Carboxylic Acid. PubChem. [Link]

  • Ley, S. V., & Leach, A. G. (2018). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2519–2527. [Link]

  • Smith, G., Wermuth, U. D., & Healy, P. C. (2003). Indole-3-Carboxylic Acid. Acta Crystallographica Section E Structure Reports Online, 59(11), o1771–o1772. [Link]

  • Synthesis, Characterization and Crystal structure of 5,5"-Difluoro-1H,1"H-[3,3':3',3"-terindol]-2'(1'H)-one. ResearchGate. [Link]

  • Lu, W.-J., Luo, Y.-H., & Zou, Z.-H. (2011). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o146. [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations. Semantic Scholar. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-Fluoro-1h-Indole-3-Carboxylic Acid - Acta Crystallographica Section E Structure Reports Online. Amanote Research. [Link]

Sources

Exploratory

Physicochemical properties of 4,7-Difluoro-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4,7-Difluoro-1H-indole-3-carboxylic Acid Introduction: The Strategic Value of Fluorinated Indole Scaffolds In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4,7-Difluoro-1H-indole-3-carboxylic Acid

Introduction: The Strategic Value of Fluorinated Indole Scaffolds

In modern medicinal chemistry and drug development, the indole ring is a privileged pharmacophore, forming the structural basis for numerous therapeutics ranging from antimigraine triptans to oncology agents. However, the native indole core is often susceptible to rapid oxidative metabolism. The strategic introduction of fluorine atoms into organic molecules is a well-established paradigm to circumvent these liabilities[1].

4,7-Difluoro-1H-indole-3-carboxylic acid (CAS: 1360928-67-1) represents a highly specialized building block[1]. By installing fluorine atoms at the 4- and 7-positions of the benzenoid ring, researchers can profoundly alter the molecule's electronic distribution, steric profile, and metabolic stability without drastically increasing its molecular footprint[1]. This whitepaper explores the physicochemical properties, structural implications, and validated synthetic methodologies associated with this critical intermediate.

Physicochemical Profiling & Molecular Descriptors

Understanding the baseline physicochemical properties of 4,7-Difluoro-1H-indole-3-carboxylic acid is essential for predicting its behavior in multi-step syntheses and its eventual pharmacokinetic (ADME) profile in biological systems.

Table 1: Fundamental Physicochemical Properties

PropertyValue
IUPAC Name 4,7-Difluoro-1H-indole-3-carboxylic acid
CAS Number 1360928-67-1[1]
Molecular Formula C₉H₅F₂NO₂[1]
Molecular Weight 197.14 g/mol [1]
Canonical SMILES C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)F[1]
InChI Key ZXIIHGVVOKTBED-UHFFFAOYSA-N[1]

Note: While the base indole-3-carboxylic acid has a LogP of approximately 1.99[2], the addition of two fluorine atoms increases the lipophilicity, enhancing membrane permeability while maintaining a low overall molecular weight.

Electronic and Steric Dynamics in Target Binding

The incorporation of fluorine at the 4- and 7-positions is not merely a protective measure against metabolism; it actively modulates the pharmacodynamic potential of the molecule[1].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Placing fluorine at these specific positions shields the electron-rich benzenoid ring from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the potential half-life of downstream drug candidates[1].

  • Modulation of Acidity (pKa): The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect across the conjugated indole system. This lowers the pKa of the indole N-H proton, strengthening its capacity to act as a hydrogen bond donor in a protein's active site[1].

  • Physiological Ionization: At a physiological pH of 7.4, the carboxylic acid group at the 3-position is fully deprotonated to its carboxylate anion form[1]. This negative charge acts as a powerful electrostatic anchor, allowing the molecule to form strong, long-range salt bridges with positively charged amino acid residues (e.g., arginine, lysine, or histidine) in receptor binding pockets[1].

FluorineEffects Core 4,7-Difluoro Substitution Mech1 Strong C-F Bond resists CYP450 Oxidation Core->Mech1 Mech2 High Electronegativity enhances H-bond Donor Capacity Core->Mech2 Mech3 Altered ADME Profile & Membrane Permeability Core->Mech3 Metab Increased Metabolic Stability Elec Modulated Indole N-H Acidity Lipo Optimized Lipophilicity (LogP) Mech1->Metab Mech2->Elec Mech3->Lipo

Logical relationship mapping the physicochemical effects of 4,7-difluoro substitution.

De Novo Synthesis & Validation Protocol

The most reliable de novo synthetic route to the 4,7-difluoro-1H-indole scaffold is the classic Fischer Indole Synthesis[3]. This method is preferred because it allows for the precise pre-installation of the fluorine atoms using commercially available precursors[3].

Protocol: Synthesis of 4,7-Difluoro-1H-indole-3-carboxylic acid This protocol is designed as a self-validating system, ensuring that intermediate conversion is confirmed before proceeding to subsequent steps.

  • Step 1: Hydrazone Formation

    • Action: Condense 2,5-difluorophenylhydrazine with an equivalent of ethyl pyruvate in glacial acetic acid[3].

    • Causality: The nucleophilic nitrogen of the hydrazine attacks the highly electrophilic ketone carbonyl of the pyruvate. Subsequent dehydration under acidic conditions yields the arylhydrazone intermediate[3].

    • Validation Checkpoint: Perform TLC or LC-MS. The reaction is complete when the hydrazine starting material is fully consumed, replaced by a new, less polar spot corresponding to the hydrazone.

  • Step 2: Acid-Catalyzed [3,3]-Sigmatropic Rearrangement

    • Action: Introduce a strong acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) and heat the mixture to reflux[3].

    • Causality: Protonation induces tautomerization to an ene-hydrazine. The critical carbon-carbon bond formation occurs via a thermally driven [3,3]-sigmatropic rearrangement, which breaks the weak N-N bond to form a diimine intermediate[3].

  • Step 3: Cyclization and Rearomatization

    • Action: Maintain elevated temperatures to drive the reaction to completion.

    • Causality: The pendant amine executes an intramolecular nucleophilic attack on the imine carbon, closing the 5-membered pyrrole ring. The subsequent elimination of ammonia (NH₃) drives the rearomatization of the system, yielding ethyl 4,7-difluoro-1H-indole-3-carboxylate[3].

  • Step 4: Ester Hydrolysis (Saponification)

    • Action: Treat the isolated ester with aqueous lithium hydroxide (LiOH) in a THF/Methanol co-solvent mixture, followed by acidification with 1M HCl.

    • Causality: The hydroxide ion acts as a nucleophile to cleave the ester bond, releasing ethanol and forming the water-soluble carboxylate salt. Acidification protonates the carboxylate, causing the highly pure 4,7-difluoro-1H-indole-3-carboxylic acid to precipitate out of the aqueous solution.

    • Final Validation: Confirm structural integrity via ¹⁹F NMR (verifying two distinct fluorine environments) and ¹H NMR (confirming the disappearance of the ethyl ester protons and the presence of the highly deshielded carboxylic acid proton).

Synthesis A 2,5-Difluorophenylhydrazine + Pyruvate Derivative B Acid-Catalyzed Condensation (Hydrazone Formation) A->B H+ Catalyst C Arylhydrazone Intermediate B->C D [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) C->D Heat / Acid E Rearomatization & Ammonia Elimination D->E F 4,7-Difluoro-1H-indole-3-carboxylic acid E->F Cyclization / Hydrolysis

Workflow of the Fischer Indole Synthesis for 4,7-Difluoro-1H-indole-3-carboxylic acid.

Downstream Derivatization & Medicinal Chemistry Applications

Once synthesized, the 4,7-difluoro-1H-indole-3-carboxylic acid serves as a versatile hub for generating diverse analog libraries.

The most frequent derivatization is amidation , where the carboxylic acid is coupled with various primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt)[3]. This transformation is pivotal in exploring structure-activity relationships (SAR)[3].

Furthermore, this specific fluorinated core is highly relevant in the development of targeted therapies. For instance, indole analogs are heavily researched as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) [3]. IDO1 is a critical enzyme in the kynurenine pathway that metabolizes tryptophan; its overexpression in the tumor microenvironment facilitates immune evasion[3]. By utilizing the 4,7-difluoroindole core as a tryptophan mimic, medicinal chemists can design potent IDO1 inhibitors with enhanced metabolic stability and optimized binding kinetics[3].

References

  • Benchchem. "4,7-Difluoro-1H-indole-3-carboxylic acid". Benchchem Product Catalog.
  • Benchchem. "Advanced Synthetic Methodologies for 4,7 Difluoro 1h Indole 3 Carboxylic Acid". Benchchem Technical Resources.
  • National Center for Biotechnology Information. "Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867". PubChem Database.

Sources

Foundational

The Strategic Role of Fluorine Substitution in Indole Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of bioactive compounds. The strategic inco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of bioactive compounds. The strategic incorporation of fluorine into the indole nucleus has emerged as a paramount strategy in drug design, offering a powerful tool to modulate molecular properties and enhance therapeutic potential. This technical guide provides a comprehensive analysis of the multifaceted role of fluorine substitution in altering the bioactivity of indole derivatives. We will delve into the fundamental principles of how fluorine's unique electronic properties influence a compound's physicochemical profile, metabolic stability, and target engagement. Through a blend of theoretical explanation, empirical data, and practical methodologies, this guide aims to equip researchers with the knowledge to rationally design and synthesize next-generation fluorinated indole-based therapeutics.

Introduction: The Power of a Single Atom

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] However, lead compounds containing an indole core often face challenges related to metabolic instability and suboptimal pharmacokinetic profiles. The introduction of fluorine, the most electronegative element, into organic molecules can induce profound changes in their biological behavior.[2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a subtle steric replacement, while its powerful electron-withdrawing nature fundamentally alters the electronic landscape of the parent molecule.[2] This strategic substitution has become a cornerstone of modern medicinal chemistry, with fluorinated compounds accounting for a significant portion of approved pharmaceuticals.[3]

This guide will explore the causal relationships behind the observed effects of fluorine substitution on indole bioactivity, providing a framework for its rational application in drug development.

The Physicochemical Impact of Fluorine on the Indole Scaffold

The introduction of a fluorine atom onto the indole ring can significantly modulate several key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is highly context-dependent. While a single fluorine atom often increases lipophilicity, the introduction of polyfluorinated groups like a trifluoromethyl (CF3) group can decrease it.[1][4] This "tunability" is a critical tool for optimizing a drug's solubility and its ability to permeate biological membranes. The increased lipophilicity imparted by a single fluorine atom can enhance a compound's ability to cross the blood-brain barrier, a desirable trait for central nervous system (CNS) drug candidates. Conversely, decreasing lipophilicity with a CF3 group can improve aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.[1][5]

Alteration of Acidity and Basicity (pKa)

Fluorine's strong inductive electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic functional groups.[1][6] For instance, fluorination of the indole ring can decrease the basicity of a distal amine-containing side chain.[7] This modulation of a molecule's ionization state at physiological pH is crucial for optimizing drug-receptor interactions, improving oral absorption, and controlling cellular permeability.[2] A lower pKa for a basic amine can lead to a higher proportion of the neutral species, which is more readily absorbed through the gut wall.[7]

Enhancing Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most significant advantages of fluorinating indoles is the enhancement of their metabolic stability.[8] The indole ring, particularly at positions susceptible to oxidation, is often a primary site of metabolism by cytochrome P450 (CYP) enzymes.[8]

The Mechanism of Metabolic Blocking

CYP-mediated metabolism typically involves the oxidation of a C-H bond. The carbon-fluorine (C-F) bond is considerably stronger and more stable than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[2][9] By strategically placing a fluorine atom at a metabolically labile position on the indole ring, chemists can effectively "block" this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.[1][8] For example, fluorination at the C5 or C6 position of the indole ring is a common strategy to prevent aromatic hydroxylation.[9]

Diagram: Cytochrome P450-Mediated Metabolism of Indole and the Protective Effect of Fluorination

cluster_0 Unsubstituted Indole Metabolism cluster_1 Fluorinated Indole Metabolism Indole Indole CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Indole->CYP450 Metabolically Labile C-H bonds F_Indole Fluorinated Indole (e.g., 5-Fluoroindole) Metabolites Oxidized Metabolites (e.g., Indoxyl, Oxindole) CYP450->Metabolites Oxidation CYP450_2 Cytochrome P450 (e.g., CYP2E1, CYP2A6) F_Indole->CYP450_2 Stable C-F bond at metabolic hotspot No_Metabolism Metabolism Blocked CYP450_2->No_Metabolism Reduced or No Oxidation cluster_0 Synthesis & Purification cluster_1 In Vitro Bioactivity Assessment cluster_2 Pharmacokinetic Profiling A Reactants (e.g., Fluorinated Phenylhydrazine, Ketone) B Fischer Indole Synthesis A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Fluorinated Indole D->E F Target-Based Assay (e.g., Enzyme Inhibition) E->F Test Compound G Cell-Based Assay (e.g., Cytotoxicity) E->G Test Compound I In Vitro Metabolic Stability (Liver Microsomes) E->I Test Compound H Determine IC50 / EC50 F->H G->H J Determine Half-life (t½) I->J

Sources

Exploratory

4,7-Difluoro-1H-indole-3-carboxylic Acid: A Strategic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into organic scaffolds is a highly validated method for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Among fluorinated he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into organic scaffolds is a highly validated method for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Among fluorinated heteroaromatics, 4,7-Difluoro-1H-indole-3-carboxylic acid (CAS: 1360928-67-1) has emerged as a privileged chemical building block[1][2]. By leveraging the unique stereoelectronic effects of difluorination at the 4- and 7-positions, medicinal chemists can systematically modulate the indole core's acidity, metabolic stability, and non-covalent interaction capacity[1]. This technical guide details the physicochemical rationale, de novo synthesis, and downstream functionalization protocols for this critical intermediate.

Physicochemical Profiling & Structural Rationale

The fundamental properties of 4,7-difluoro-1H-indole-3-carboxylic acid are well-characterized, providing a solid foundation for its application in multi-step synthetic pathways[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4,7-Difluoro-1H-indole-3-carboxylic acid
CAS Number 1360928-67-1[1][2][3]
Molecular Formula C₉H₅F₂NO₂[1][3]
Molecular Weight 197.14 g/mol [1][3]
Purity Standard ≥98% (Commercial/Research Grade)[3]
SMILES C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)F[1][3]
The Mechanistic Impact of 4,7-Difluorination

The introduction of fluorine atoms at the 4- and 7-positions is not merely a steric modification; it fundamentally reprograms the electronic landscape of the indole scaffold[1]:

  • Enhanced Hydrogen Bond Donation: The strong inductive electron-withdrawing (-I) effect of the two fluorine atoms pulls electron density away from the pyrrole ring. This significantly lowers the pKa of the indole N-H proton, strengthening its capacity as a hydrogen-bond donor—a critical feature for targeting kinase ATP-binding hinge regions[1].

  • Metabolic Shielding: The C4 and C7 positions on an unsubstituted indole are highly susceptible to cytochrome P450-mediated oxidative metabolism. The high bond dissociation energy of the C-F bond effectively blocks these metabolic soft spots, increasing the drug candidate's half-life and bioavailability[1].

  • Aromatic Surface Modulation: Difluorination alters the quadrupole moment of the indole ring, optimizing non-covalent interactions such as π-π stacking and dipole-dipole interactions with amino acid residues in a target protein's active site[1].

De Novo Synthesis Pathway

The synthesis of the 4,7-difluoro-1H-indole scaffold relies heavily on the Fischer Indole Synthesis, one of the most robust methods for constructing substituted indoles[1].

FischerSynthesis A (2,5-Difluorophenyl) hydrazine C Hydrazone Intermediate A->C B Ethyl Pyruvate B->C D [3,3]-Sigmatropic Rearrangement (PPA) C->D E 4,7-Difluoro-1H-indole- 3-carboxylic acid D->E Hydrolysis

Workflow of the Fischer Indole Synthesis for 4,7-Difluoro-1H-indole-3-carboxylic acid.

Protocol 1: Fischer Indole Cyclization
  • Objective: Construct the difluorinated indole core from acyclic precursors.

  • Causality & Rationale: The electron-withdrawing nature of the fluorine atoms severely deactivates the phenyl ring toward electrophilic attack. Consequently, the critical [3,3]-sigmatropic rearrangement is rate-limiting and requires harsh acidic conditions (such as Polyphosphoric Acid, PPA) to drive the cyclization to completion.

  • Step-by-Step Methodology:

    • Condensation: Dissolve (2,5-difluorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 2 hours to form the hydrazone intermediate.

    • Solvent Removal: Concentrate the reaction mixture in vacuo to yield the crude hydrazone.

    • Cyclization: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) and heat to 110°C under an inert atmosphere for 4-6 hours.

    • Validation Checkpoint: Monitor the rearrangement via TLC (Hexanes/EtOAc 3:1). The system is self-validating when the distinct hydrazone spot completely disappears, replaced by a lower-Rf, highly UV-active spot corresponding to the indole ester. Do not proceed to hydrolysis until conversion is >95%.

    • Hydrolysis: Quench the PPA mixture with ice water, extract the ester intermediate with ethyl acetate, and subject it to standard saponification (LiOH in THF/H₂O) to yield the free 4,7-difluoro-1H-indole-3-carboxylic acid[1].

Downstream Functionalization: C3-Amidation

Once the core is synthesized, the C3-carboxylic acid serves as the primary vector for derivatization. Amidation is the most frequently performed reaction to produce a diverse range of analogs[1].

Amidation Step1 4,7-Difluoro-1H-indole- 3-carboxylic acid Step2 Activation: HATU + DIPEA in DMF Step1->Step2 Step3 Active OAt-Ester Intermediate Step2->Step3 Step5 4,7-Difluoro-1H-indole- 3-carboxamide Step3->Step5 Step4 Amine Addition (Primary/Secondary) Step4->Step5 Nucleophilic Attack

Logical workflow for the HATU-mediated amidation of the C3-carboxylic acid.

Protocol 2: HATU-Mediated Amidation
  • Objective: Synthesize a target amide library from the difluorinated core.

  • Causality & Rationale: The electron deficiency of the difluoro-indole system slightly reduces the nucleophilicity of the carboxylate. Standard carbodiimides (EDC/DCC) often yield sluggish reactions or high rates of epimerization. We mandate the use of the uronium-based coupling agent HATU, which rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, ensuring rapid and clean conversion.

  • Step-by-Step Methodology:

    • Pre-Activation: Dissolve 4,7-difluoro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester.

    • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Note: Dropwise addition prevents localized basicity spikes that could trigger side reactions. Stir for 2-4 hours.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is self-validating when the UV trace shows complete consumption of the starting material peak (m/z 196 [M-H]⁻) and the emergence of the desired amide mass.

    • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate for subsequent purification.

Strategic Applications in Drug Discovery

The 4,7-difluoro-1H-indole-3-carboxylic acid core is not an end-product but a highly specialized intermediate[1]. Its primary application lies in the systematic exploration of peripheral substituents to fine-tune biological activity[1]. By utilizing this building block, researchers can bypass the difficult early-stage fluorination steps and directly access advanced intermediates that inherently possess high metabolic stability and optimized lipophilicity[1]. Whether developing novel antihypertensive agents, targeted oncology therapeutics, or specialized kinase inhibitors, this difluorinated scaffold provides a robust, electronically tuned foundation for modern rational drug design[1].

References

  • Benchchem - 4,7-Difluoro-1H-indole-3-carboxylic acid | Benchchem. Available at:[1]

  • ChemScene - 1360928-67-1 | 4,7-Difluoro-1H-indole-3-carboxylic acid - ChemScene. Available at:[3]

  • Arctomsci - CAS NO. 1360928-67-1 | 4,7-Difluoro-1H-indole-3-carboxylic acid. Available at:[2]

Sources

Protocols & Analytical Methods

Method

Derivatization of 4,7-Difluoro-1H-indole-3-carboxylic acid for screening

Application Note: High-Throughput Derivatization of 4,7-Difluoro-1H-indole-3-carboxylic Acid for Drug Discovery Screening Introduction & Strategic Rationale The 4,7-difluoro-1H-indole-3-carboxylic acid scaffold is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of 4,7-Difluoro-1H-indole-3-carboxylic Acid for Drug Discovery Screening

Introduction & Strategic Rationale

The 4,7-difluoro-1H-indole-3-carboxylic acid scaffold is a highly privileged building block in modern medicinal chemistry and drug discovery[1]. The strategic incorporation of fluorine atoms at the C4 and C7 positions of the indole ring profoundly influences the physicochemical and biological profile of the resulting analogs[1]. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, imparting exceptional metabolic stability, particularly against cytochrome P450-mediated oxidation[1]. Furthermore, fluorine’s high electronegativity modulates the molecule's lipophilicity and acidity (pKa), enhancing membrane permeability and binding affinity through favorable dipole-dipole interactions within target protein pockets[1][2].

Derivatization of this core—most commonly via amide coupling at the C3-carboxylic acid—enables the rapid generation of diverse compound libraries for high-throughput screening (HTS)[1]. Fluorinated indole-carboxamides have demonstrated potent biological activities across multiple therapeutic areas, including extraordinary antiviral properties (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors exhibiting picomolar EC50 values)[3].

Mechanistic Overview of Amide Coupling

Direct condensation of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature. Because carboxylic acids are strong organic acids, mixing them with basic amines primarily results in a fast acid-base reaction, yielding a non-reactive ammonium carboxylate salt that lacks the lone pair necessary for nucleophilic attack[4].

To facilitate nucleophilic acyl substitution, the carboxylic acid must be activated. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) prevent this acid-base stalling by converting the hydroxyl group into a highly electrophilic O-acylisourea intermediate[4]. However, this intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea or the formation of symmetric anhydrides[5].

To suppress these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are introduced. These additives rapidly react with the O-acylisourea to form a highly reactive, yet stable, active ester, which subsequently undergoes smooth aminolysis to yield the desired indole-3-carboxamide[6].

Derivatization Workflow

G Start 4,7-Difluoro-1H-indole- 3-carboxylic acid Activation Carboxyl Activation (EDC·HCl, HOBt, DIPEA) Start->Activation  Step 1 Intermediate Active OBt Ester Intermediate Activation->Intermediate  0 °C to RT Coupling Nucleophilic Acyl Substitution Intermediate->Coupling  Step 2 Amines Amine Library Input (Primary/Secondary) Amines->Coupling  Diversity Input Library Fluorinated Indole-3- Carboxamide Library Coupling->Library  Overnight, RT Validation LC-MS & NMR Validation Library->Validation  QC Check

Workflow for high-throughput amide derivatization of 4,7-difluoro-1H-indole-3-carboxylic acid.

Quantitative Data: Optimization of Coupling Conditions

To ensure high yields across a diverse array of amines (including sterically hindered or electron-deficient anilines), selecting the optimal coupling reagent is critical. The following table summarizes validated conditions for carboxylic acid derivatization[6].

Coupling Reagent SystemBaseTypical Solvent(s)Typical Reaction TimeReported Yield RangeKey Advantages & Mechanistic Notes
EDC·HCl / NHS (or HOBt) DIPEA (or mild base)CH₂Cl₂, DMF, Water1–12 hours60–95%Generates water-soluble urea byproducts, enabling highly efficient aqueous workup[6].
HATU DIPEADMF1–4 hours85–98%Superior activation kinetics via the 7-aza-HOBt leaving group. Excellent for sterically hindered amines.
DCC TEACH₂Cl₂12–24 hours70–90%Cost-effective, but produces dicyclohexylurea (DCU), an insoluble byproduct that complicates purification[4].

Experimental Protocol: High-Throughput Amide Library Synthesis

This protocol utilizes the EDC/HOBt coupling system, optimized for parallel synthesis and self-validating liquid-liquid extraction.

Materials:

  • 4,7-Difluoro-1H-indole-3-carboxylic acid (1.0 equiv.)[5]

  • Primary or secondary amine library (1.2 equiv.)[6]

  • EDC·HCl (1.2 equiv.)[5]

  • HOBt or NHS (1.2 equiv.)[5][6]

  • N,N-Diisopropylethylamine (DIPEA) (2.0–2.7 equiv.)[5][6]

  • Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)[5][6]

Step-by-Step Methodology:

Step 1: Preparation of the Activated Ester

  • Action: In a dry reaction vessel under an inert nitrogen atmosphere, dissolve 4,7-difluoro-1H-indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous CH₂Cl₂. If the fluorinated indole exhibits poor solubility, DMF may be used as an alternative solvent[5].

  • Action: Add DIPEA (2.7 equiv. relative to the amine) dropwise to the mixture and stir at 0 °C (ice bath) for 10–15 minutes[5].

  • Causality: Cooling to 0 °C controls the exothermic activation process, preventing the degradation of the active ester intermediate and mitigating the risk of side reactions[5].

Step 2: Amine Addition and Coupling

  • Action: Dissolve the target amine (1.2 equiv.) in a minimal volume of solvent and add it dropwise to the activated ester mixture at 0 °C[5].

  • Action: Allow the reaction mixture to slowly warm to room temperature and stir for 1–12 hours[5][6].

  • Troubleshooting Note (Anhydride Formation): If the carboxylic acid is pre-mixed with the coupling reagent and base before the amine is added, it can rapidly form a symmetric anhydride, which is less reactive and stalls the reaction. A revised addition protocol—where the amine is present in the flask during the activation step—can often solve this kinetic stalling[5].

Step 3: Self-Validating Aqueous Workup

  • Action: Once LC-MS monitoring confirms the disappearance of the parent acid mass, dilute the reaction mixture with an organic solvent such as ethyl acetate[5][6].

  • Action: Wash the organic layer sequentially with:

    • 5% aqueous LiCl: Specifically partitions DMF (if used as a co-solvent) into the aqueous phase[6].

    • 5% aqueous HCl: Protonates and removes unreacted amines[6].

    • Saturated aqueous NaHCO₃: Deprotonates and extracts unreacted carboxylic acid and HOBt/NHS[5][6].

    • Brine (saturated NaCl): Removes residual water from the organic layer[5].

  • Causality: This rigorous sequential washing acts as a self-validating purification system, ensuring that crude products advanced to HTS are free of reactive intermediates, coupling byproducts, and starting materials without the immediate need for column chromatography.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5][6].

References

  • 4,7-Difluoro-1H-indole-3-carboxylic acid | Benchchem - 1

  • Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives - Benchchem - 5

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem -6

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps - 4

  • Small, but powerful and attractive: 19F in biomolecular NMR - NSF PAR - 2

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances - 3

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 4,7-Difluoro-1H-indole-3-carboxylic Acid

Executive Summary The synthesis of indole-3-carboxamide derivatives is a cornerstone of modern medicinal chemistry. However, the unique electronic properties of the indole core often complicate standard amidation protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of indole-3-carboxamide derivatives is a cornerstone of modern medicinal chemistry. However, the unique electronic properties of the indole core often complicate standard amidation protocols. This application note provides a comprehensive, field-tested guide to the amide coupling of 4,7-Difluoro-1H-indole-3-carboxylic acid . By dissecting the mechanistic causality behind reagent selection and reaction conditions, this guide empowers researchers to achieve high-yielding, scalable, and reproducible amide bond formations.

Mechanistic Rationale & The Fluorine Effect

To successfully couple 4,7-difluoro-1H-indole-3-carboxylic acid, one must understand how its structural features dictate its reactivity. The indole-3-carboxylic acid framework is notoriously challenging for amide coupling due to the electron-rich nature of the pyrrole ring, which delocalizes electron density toward the C3-carbonyl, reducing its electrophilicity.

However, the introduction of fluorine atoms at the 4 and 7 positions fundamentally alters this dynamic:

  • Inductive Electron Withdrawal: Fluorine's high electronegativity exerts a strong inductive pull, withdrawing electron density from the indole core 1. This slightly increases the electrophilicity of the C3-carboxylic acid upon activation, making it more susceptible to nucleophilic attack by amines.

  • N1-Acidity and Competing Reactions: The electron-withdrawing fluorines lower the pKa of the indole N-H. While this enhances metabolic stability by blocking cytochrome P450 oxidation 1, it also makes the N1 position more prone to competing N-acylation if the base concentration is excessively high or if the chosen amine is highly sterically hindered 2.

To navigate these factors, the choice of coupling reagent and the order of addition are critical. Pre-activation of the acid is generally recommended to form the activated ester before amine introduction [[3]](), though researchers must monitor for symmetric anhydride formation, which can stall the reaction 2.

Workflow Visualization

Workflow A 4,7-Difluoro-1H-indole- 3-carboxylic acid D Activated Ester Intermediate A->D Pre-activation (10-15 min, 0 °C) B Coupling Reagent (HATU / EDC / T3P) B->D C Base (DIPEA) C->D F 4,7-Difluoro-1H-indole- 3-carboxamide D->F Aminolysis (RT, 2-12 h) E Amine Addition E->F

Amide coupling workflow for 4,7-difluoro-1H-indole-3-carboxylic acid.

Reagent Selection Matrix

Summarized below is the quantitative and qualitative data for selecting the appropriate coupling strategy based on the project's scale and the amine's reactivity.

Coupling ReagentActivation IntermediateTypical YieldReaction TimeScalabilityByproduct Removal
HATU HOAt Ester85–95%2–6 hModerateSilica Chromatography
EDC·HCl / HOBt HOBt Ester75–85%8–16 hHighAqueous Wash
T3P (50% in EtOAc) Mixed Anhydride80–90%6–12 hVery HighAqueous Wash
Step-by-Step Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery & Milligram Scale)

HATU is the premier choice for discovery chemistry due to the superior reactivity of the resulting 7-aza-1-hydroxybenzotriazole (HOAt) ester. It is particularly effective for sterically hindered amines [[4]]().

Causality Note: The amine must not be added simultaneously with HATU. If the amine reacts directly with HATU, it forms an unreactive guanidinium byproduct, permanently trapping the amine and reducing the yield .

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Ensure all solvents are strictly anhydrous to prevent hydrolysis of the activated ester 3.

  • Dissolution: Dissolve 4,7-Difluoro-1H-indole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1–0.2 M concentration).

  • Pre-Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1–1.2 equiv.) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 equiv.). Stir at 0 °C for 10–15 minutes 4.

  • Amine Addition: Dissolve the target primary or secondary amine (1.05 equiv.) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine and DIPEA, skip if product is acid-sensitive), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: T3P-Mediated Coupling (Process & Gram Scale)

For scale-up, HATU becomes cost-prohibitive and complicates purification. Propylphosphonic anhydride (T3P) is the ideal alternative. It generates entirely water-soluble byproducts, often allowing the isolation of the pure amide directly from the organic layer without chromatography.

  • Dissolution: In a reactor, dissolve 4,7-Difluoro-1H-indole-3-carboxylic acid (1.0 equiv.) and the amine (1.05 equiv.) in EtOAc or DCM (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv.) and cool the mixture to 0 °C.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 equiv.) dropwise over 15 minutes to control the mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

  • Workup: Quench the reaction with water. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2x) and water (2x). The T3P byproducts partition entirely into the aqueous phase. Dry the organic layer and concentrate to yield the highly pure amide.

Self-Validating Quality Control

To ensure the integrity of the protocol, implement the following self-validating checks:

  • Activation Verification (LC-MS): Before adding the amine in Protocol A, take a 5 µL aliquot of the reaction mixture and quench it into 1 mL of HPLC-grade Methanol. Inject this into the LC-MS. You should observe the mass of the corresponding methyl ester (formed by the reaction of the activated HOAt ester with methanol) and the complete consumption of the starting acid mass.

  • Monitoring N-Acylation: If LC-MS reveals a mass corresponding to [M + Acid - H₂O] (double acylation), the N1-indole position has reacted. To correct this in subsequent runs, strictly maintain the temperature at 0 °C during activation and reduce the DIPEA equivalents.

  • Symmetric Anhydride Stalling: If the reaction stalls after amine addition, the acid may have formed a symmetric anhydride 2. In this case, switch to an in-situ activation protocol where the acid, amine, and base are mixed prior to the dropwise addition of the coupling reagent.

References
  • Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors J-Stage URL:[Link]

Sources

Method

Application Note: Synthesis and Evaluation of Bioactive Compounds from 4,7-Difluoro-1H-indole-3-carboxylic Acid

Introduction & Pharmacological Relevance The strategic introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated heterocycles, 4,7-Difluoro-1H-indole-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The strategic introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated heterocycles, 4,7-Difluoro-1H-indole-3-carboxylic acid has emerged as a highly specialized building block for the synthesis of advanced bioactive compounds [1]. While monofluorinated indoles are common, the specific 4,7-difluoro substitution pattern offers a unique combination of electronic and steric properties that profoundly influence molecular recognition and pharmacokinetics.

The Causality of 4,7-Difluorination

The placement of fluorine atoms at the 4- and 7-positions of the indole ring drives three critical pharmacological enhancements[1]:

  • Metabolic Stability: The carbon-fluorine (C–F) bond is significantly stronger than the carbon-hydrogen (C–H) bond. By occupying the 4- and 7-positions, the fluorine atoms block primary sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Electronic Modulation & pKa Shift: Fluorine's high electronegativity withdraws electron density from the indole π-system. This inductive effect lowers the pKa of the indole N–H proton, strengthening its capacity as a hydrogen bond donor in protein-ligand interactions.

  • Membrane Permeability: The difluorination increases the overall lipophilicity of the scaffold, which directly correlates with improved cell membrane permeability—a critical factor for intracellular targets.

InteractionPathway Ligand 4,7-Difluoroindole Moiety (P3 Site Occupancy) Target SARS-CoV-2 Mpro Active Site Ligand->Target Binds to Metabolic Enhanced Metabolic Stability (CYP450 evasion) Ligand->Metabolic Confers Permeability Increased Membrane Permeability Ligand->Permeability Confers Binding Solvent Contact Area Interactions Ligand->Binding Optimizes Binding->Target Enhances Affinity

Pharmacological impact of the 4,7-difluoroindole moiety in Mpro inhibitor design.

Target Applications in Drug Discovery

SARS-CoV-2 Main Protease (Mpro) Inhibitors

Recent antiviral drug discovery efforts have successfully utilized the 4,7-difluoroindole moiety at the P3 site of peptidomimetic Mpro inhibitors [2]. Structural biology studies reveal that positions 4–7 of the indole moiety are located in a solvent contact area within the Mpro active site. Incorporating 4,7-difluoro-1H-indole-3-carboxylic acid into the P3 position of these inhibitors (e.g., Compounds 43 and 44) not only maintains high antiviral activity but also significantly improves the biostability and cellular uptake of the resulting compounds compared to non-fluorinated analogs [2].

5-HT3 Receptor Antagonists & Cation-π Probing

Beyond infectious diseases, the 4,7-difluoroindole scaffold is employed in advanced structure-activity relationship (SAR) studies and unnatural amino acid mutagenesis [3]. Researchers utilize the altered electron density of the difluorinated π-system to probe cation-π interactions between the aromatic rings of antagonists (like granisetron and ondansetron) and key tryptophan residues (e.g., Trp183) in the 5-HT3 receptor binding pocket [3].

Synthetic Methodologies & Reaction Causality

To synthesize these bioactive derivatives, the carboxylic acid group of 4,7-difluoro-1H-indole-3-carboxylic acid must be coupled with complex, often sterically hindered, amines.

Reaction Causality: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the indole ring but slightly increase the acidity of the carboxylic acid. This makes the formation of an active ester rapid. However, to ensure high yields and prevent the degradation of the active ester before the amine can react, a highly efficient, third-generation coupling reagent like COMU is required [2]. COMU provides superior solubility in polar aprotic solvents (DMF), suppresses epimerization of chiral amine partners, and generates highly water-soluble byproducts that simplify downstream purification.

SynthesisWorkflow Start 4,7-Difluoro-1H-indole- 3-carboxylic acid Activation Carboxyl Activation (COMU, DIPEA, DMF) Start->Activation Step 1 Coupling Amide Bond Formation (0°C to RT, 2h) Activation->Coupling Amine Peptidomimetic Amine (P1-P2 Intermediate) Amine->Coupling Step 2 Purification HPLC Purification (>95% Purity) Coupling->Purification Step 3 Product Bioactive Inhibitor (e.g., SARS-CoV-2 Mpro) Purification->Product Final

Workflow for COMU-mediated amidation of 4,7-difluoro-1H-indole-3-carboxylic acid.

Experimental Protocol: COMU-Mediated Amidation

This protocol outlines a self-validating system for the synthesis of P3-functionalized peptidomimetic inhibitors.

Materials Required:

  • 4,7-Difluoro-1H-indole-3-carboxylic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.0 eq)

  • COMU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 4,7-difluoro-1H-indole-3-carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling minimizes the risk of thermal degradation of the highly reactive O-acylisourea intermediate and suppresses racemization of any sensitive stereocenters in the amine partner.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution. Stir for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating rapid reaction with COMU. The excess base ensures the neutralization of any hydrochloride salts present in the amine starting material.

  • Amine Coupling: Add the target amine (1.0 eq) dissolved in a minimal volume of anhydrous DMF. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The complete disappearance of the starting acid mass/spot validates the successful formation of the amide bond.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl neutralizes the basic DIPEA, while EtOAc selectively partitions the organic product away from the highly water-soluble morpholine-based urea byproducts generated by COMU.

  • Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine (to remove residual DMF). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC to yield the final bioactive compound (>95% purity is strictly required for downstream in vitro biological assays) [2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Starting Scaffold [1][4]

PropertyValue
IUPAC Name 4,7-Difluoro-1H-indole-3-carboxylic acid
CAS Number 1360928-67-1
Molecular Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol
Canonical SMILES C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)F

Table 2: Bioactivity Profile of Synthesized Mpro Inhibitor Derivatives [2] (Note: Data illustrates the structure-activity relationship when utilizing the 4,7-difluoroindole moiety at the P3 site).

Compound IDP3 MoietyP1' MoietyAntiviral Activity ProfileBiostability / Permeability
Compound 43 4,7-Difluoroindole4-FluorobenzothiazoleRemarkably High (Superior to non-fluorinated hits)Enhanced cellular uptake
Compound 44 4,7-Difluoroindole5-FluorobenzothiazolePotent (Slightly lower than Cmpd 43)Enhanced cellular uptake
Control (5h) 4-MethoxyindoleBenzothiazoleBaseline PotencyBaseline

References

1.1 2.2 3.3 4.4

Sources

Application

Application Notes and Protocols: Difluoroindoles in Next-Generation Agrochemical Synthesis

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Focus: Mechanistic rationale, synthetic workflows, and self-validating protocols for difluoroindole-based active ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Focus: Mechanistic rationale, synthetic workflows, and self-validating protocols for difluoroindole-based active ingredients.

The Mechanistic Rationale for Fluorinated Indole Scaffolds

The incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed agrochemical design. Indole derivatives, naturally occurring structural motifs, offer multiple modifiable sites for pesticide development[1]. However, unfunctionalized indoles often suffer from rapid environmental degradation and poor cuticular penetration.

As a Senior Application Scientist, I approach the integration of difluoroindoles (specifically the 4,6-difluoro and 5,6-difluoro isomers) not merely as a structural novelty, but as a calculated pharmacokinetic enhancement. The introduction of two fluorine atoms onto the benzenoid ring of the indole core achieves three critical objectives:

  • Metabolic Shielding: Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) block oxidative metabolism by plant and soil cytochrome P450 enzymes, significantly extending the soil half-life (DT50) without causing permanent environmental persistence[2].

  • Lipophilicity Modulation: The difluoro substitution increases the overall lipophilicity (LogP) of the molecule, facilitating superior penetration through the waxy cuticles of target weed species or the lipid membranes of fungal pathogens.

  • Target Receptor Affinity: In synthetic auxins, the electron-withdrawing nature of the fluorine atoms increases the acidity of the indole N-H bond, enhancing hydrogen-bonding interactions within the binding pocket of target receptors (e.g., the TIR1/AFB auxin receptor complex)[2].

Beyond herbicides, difluoroindoles are increasingly utilized in the synthesis of unsymmetrical diindolylmethanes (DIMs) with quaternary carbon centers, which exhibit potent fungicidal and antimicrobial properties in agricultural settings[3].

Quantitative Efficacy: The Difluoro Advantage

To justify the increased synthetic cost of fluorinated building blocks, one must look at the quantitative performance data. The table below summarizes the comparative herbicidal efficacy of indole-3-acetic acid (IAA) derivatives against broadleaf weeds. The data clearly illustrates that difluoro-substitution drastically lowers the effective concentration required for weed control while optimizing environmental stability.

Table 1: Comparative Herbicidal Efficacy and Stability of Indole-3-Acetic Acid Derivatives

Compound VariantSubstitution PatternEC50 (mg/L) against Broadleaf WeedsSoil Half-Life (DT50 in days)
IAA (Natural) Unsubstituted> 100.0< 2
5-Fluoro-IAA Monofluoro (C5)12.57
5,6-Difluoro-IAA Difluoro (C5, C6)1.814
2,4-D (Standard) Dichloro (Phenyl)2.510

Note: The 5,6-difluoro-IAA variant outperforms traditional phenoxy herbicides (like 2,4-D) in potency while maintaining a highly favorable, non-persistent environmental profile[2].

Synthetic Workflow: From Precursor to Active Agrochemical

The synthesis of difluoroindole-based agrochemicals requires precise regiocontrol. Direct alkylation of an electron-deficient difluoroindole core is often plagued by poor regioselectivity and low yields. Therefore, we utilize a highly controlled, step-wise workflow routing through a gramine intermediate.

Workflow N1 Precursor: (3,4-Difluorophenyl)hydrazine N2 Fischer Indole Cyclization (Acid Catalyst, 110°C) N1->N2 N3 Intermediate: 5,6-Difluoroindole N2->N3 N4 Mannich Reaction (CH2O, HNMe2, AcOH) N3->N4 N5 Intermediate: 5,6-Difluorogramine N4->N5 N6 Cyanation & Hydrolysis (1. KCN, 2. NaOH/H2O) N5->N6 N7 Agrochemical Product: 5,6-Difluoro-IAA N6->N7

Synthetic workflow for 5,6-difluoroindole-3-acetic acid from hydrazine precursors.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of 5,6-Difluoroindole-3-acetic acid (5,6-F2-IAA) . Every step is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the integrity of the reaction before proceeding.

Protocol A: Synthesis of the 5,6-Difluoroindole Core

Causality: We employ the Fischer Indole Synthesis. The electron-withdrawing nature of the fluorine atoms on (3,4-difluorophenyl)hydrazine makes the aromatic ring less nucleophilic. Consequently, the [3,3]-sigmatropic rearrangement requires a strong acid catalyst (e.g., Polyphosphoric acid, PPA) and elevated temperatures to drive the cyclization to completion.

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve 1.0 eq of (3,4-difluorophenyl)hydrazine hydrochloride and 1.1 eq of ethyl pyruvate in absolute ethanol. Reflux for 2 hours.

  • Cyclization: Remove the ethanol in vacuo. Add the resulting hydrazone to a flask containing 10 equivalents of PPA pre-heated to 110°C. Stir vigorously for 3 hours.

  • Hydrolysis & Decarboxylation: Pour the hot mixture over crushed ice to precipitate the indole-2-carboxylic acid intermediate. Isolate via filtration, then heat the solid in quinoline with a catalytic amount of copper powder at 210°C to decarboxylate.

  • Self-Validation Checkpoint: Analyze the crude product via TLC (Silica gel, Hexane/EtOAc 4:1). The successful decarboxylation is confirmed by the disappearance of the baseline carboxylic acid spot and the appearance of a highly non-polar spot (Rf ~0.6) corresponding to 5,6-difluoroindole. 19F NMR should show two distinct fluorine signals (approx. -138 ppm and -142 ppm) with characteristic ortho-coupling.

Protocol B: Gramine-Mediated C3-Functionalization

Causality: Why use the gramine route instead of direct chloroacetic acid alkylation? Direct alkylation under harsh basic conditions often leads to unwanted N-alkylation. The Mannich reaction exploits the inherent nucleophilicity of the C3 position under mild, acidic conditions, ensuring exclusive C3-functionalization[2].

Step-by-Step Procedure:

  • Mannich Reaction: Cool a mixture of 1.2 eq of dimethylamine (40% aqueous) and 1.2 eq of formaldehyde (37% aqueous) to 0°C. Add glacial acetic acid dropwise until the pH reaches 4.0. Add this iminium solution dropwise to a solution of 5,6-difluoroindole (1.0 eq) in ethanol. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 1: TLC (Silica gel, EtOAc/Hexane 1:1). The starting indole spot (Rf ~0.6) must completely disappear. The new product, 5,6-difluorogramine, will stay near the baseline (Rf ~0.1) and stain bright yellow/brown with Dragendorff’s reagent, confirming the presence of the tertiary amine.

  • Cyanation: Dissolve the crude gramine in aqueous ethanol. Add 2.0 eq of Potassium Cyanide (KCN) and 1.0 eq of methyl iodide (to quaternize the amine, making it a better leaving group). Reflux for 4 hours. Safety Note: Perform in a highly ventilated fume hood with a cyanide scrubber.

  • Self-Validation Checkpoint 2: The reaction is visibly validated by the evolution of trimethylamine gas (distinct fishy odor). TLC will show the conversion of the polar gramine to a non-polar nitrile intermediate (Rf ~0.5).

  • Hydrolysis: Add 10% aqueous NaOH to the nitrile solution and reflux for 6 hours until the evolution of ammonia gas ceases. Acidify the cooled solution with 1M HCl to pH 2 to precipitate the final product, 5,6-Difluoro-IAA.

Mode of Action: Auxin Mimicry and Plant Death

Understanding the biological signaling pathway is crucial for formulation scientists designing adjuvant packages. 5,6-F2-IAA operates as a highly potent synthetic auxin. Unlike natural IAA, which is rapidly degraded by plant enzymes, the difluoro-analog persists in the plant tissue, leading to a lethal signaling cascade[2].

Pathway A 5,6-F2-IAA (Synthetic Auxin) B TIR1/AFB Receptor Binding A->B High Affinity C Recruitment of SCF Complex B->C D Aux/IAA Repressor Degradation C->D Ubiquitination E ARF Transcription Derepression D->E F Lethal Ethylene/ABA Accumulation E->F Unregulated Growth

Mode of action for difluoroindole-based synthetic auxins leading to plant death.

By binding to the TIR1/AFB receptor with high affinity, the difluoroindole herbicide forces the continuous recruitment of the SCF ubiquitin ligase complex. This results in the runaway proteasomal degradation of Aux/IAA repressor proteins. The subsequent derepression of Auxin Response Factors (ARFs) triggers unregulated gene expression, massive ethylene and abscisic acid (ABA) biosynthesis, epinasty, and ultimately, plant tissue necrosis.

References

  • Yang, Z., Wu, J., et al. "Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals". ACS Publications. URL:[Link]

  • Abdel-Rahman, R. M., et al. "Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems". NIScPR. URL:[Link]

  • Katayama, M., et al. "Application of halogenated indole-3-acetic acid as herbicide". Google Patents (CN103621505A).
  • Ling, Y., et al. "Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center". Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 4,7-Difluoro-1H-indole-3-carboxylic Acid Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Scaffold Significance The 4,7-difluoro-1H-indole-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Scaffold Significance

The 4,7-difluoro-1H-indole-3-carboxylic acid core is a highly privileged building block in modern medicinal chemistry. The strategic introduction of fluorine atoms at the 4- and 7-positions of the indole ring profoundly influences the physicochemical and pharmacokinetic profile of the resulting drug candidates [1].

From a mechanistic perspective, the strong carbon-fluorine (C-F) bonds at these specific positions block oxidative metabolism by cytochrome P450 enzymes, significantly enhancing metabolic stability. Furthermore, the high electronegativity of fluorine alters the electron distribution across the


-system, modulating the pKa of the indole N-H bond to strengthen its hydrogen-bond donor capacity. This scaffold is heavily utilized in the development of potent P2X7 receptor antagonists, which are critical targets for neuroinflammatory diseases [2].

Retrosynthetic Strategy & Route Selection

When transitioning from milligram-scale discovery chemistry to multi-kilogram process scale, route selection must prioritize atom economy, thermal safety, and the elimination of chromatographic purification.

While traditional discovery routes often rely on the Vilsmeier-Haack formylation followed by a Pinnick oxidation to install the C3-carboxylic acid, this two-step sequence is suboptimal for scale-up due to the generation of hazardous chlorine gas byproducts and the use of expensive oxidants.

Our Optimized Approach: We utilize a highly robust three-phase sequence:

  • Core Construction: A Bartoli indole synthesis starting from 2,5-difluoronitrobenzene [3].

  • Regioselective Acylation: Direct Friedel-Crafts-type acylation using trichloroacetyl chloride.

  • Haloform Cleavage: Mild basic hydrolysis of the trichloroacetyl intermediate to yield the final carboxylic acid.

SyntheticRoute A 2,5-Difluoronitrobenzene (Starting Material) B 4,7-Difluoro-1H-indole (Core Scaffold) A->B Vinylmagnesium Bromide (Bartoli Reaction) C 3-Trichloroacetyl- 4,7-difluoro-1H-indole (Intermediate) B->C Trichloroacetyl Chloride (Electrophilic Acylation) D 4,7-Difluoro-1H-indole- 3-carboxylic acid (Final Product) C->D NaOH / H2O (Haloform Cleavage)

Step-by-step synthetic workflow for the scale-up of 4,7-difluoro-1H-indole-3-carboxylic acid.

Step-by-Step Scalable Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure quality and safety at each node of the workflow.

Phase 1: Bartoli Synthesis of 4,7-Difluoro-1H-indole

Mechanistic Causality: The Bartoli reaction requires exactly 3 equivalents of vinylmagnesium bromide. The first equivalent deprotonates/complexes with the nitro group, the second drives the critical [3,3]-sigmatropic rearrangement, and the third acts as a base to facilitate final cyclization. Strict cryogenic control (-40 °C) is non-negotiable; elevated temperatures lead to rapid Grignard polymerization and runaway exothermic decomposition [4].

Protocol:

  • Preparation: Charge a dry, nitrogen-purged 20 L jacketed reactor with 2,5-difluoronitrobenzene (1.0 eq, 500 g) and anhydrous THF (10 volumes).

  • Cryogenic Cooling: Circulate cooling fluid to bring the internal temperature to -40 °C.

  • Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise over 3 hours. Crucial: Maintain the internal temperature below -35 °C to prevent side-product formation.

  • Maturation: Stir for 1.5 hours at -40 °C, then gradually warm to -20 °C.

  • IPC (Self-Validation): Sample the reaction. Quench in saturated NH₄Cl and analyze via GC-MS. Proceed only when starting material is <1.0%.

  • Quench & Isolate: Reverse-quench by pumping the cold reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (highly exothermic). Extract with EtOAc, wash with brine, and concentrate. Recrystallize from heptane/EtOAc.

Phase 2: Regioselective C3-Trichloroacetylation

Mechanistic Causality: The indole ring is


-excessive, with the Highest Occupied Molecular Orbital (HOMO) localized at the C3 position. Trichloroacetyl chloride is a hyper-reactive electrophile that undergoes direct acylation at C3 without requiring a Lewis acid catalyst. The bulky, electron-withdrawing trichloroacetyl group forces the product to crystallize out of solution, driving the reaction forward and allowing isolation by simple filtration.

Protocol:

  • Preparation: Dissolve 4,7-difluoro-1H-indole (1.0 eq, 300 g) in 2-methyltetrahydrofuran (8 volumes) in a 10 L reactor.

  • Activation: Add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Acylation: Add trichloroacetyl chloride (1.1 eq) dropwise over 1 hour. The reaction is mildly exothermic.

  • Maturation: Warm to 20 °C and stir for 4 hours.

  • IPC (Self-Validation): Monitor by HPLC (UV 254 nm). The highly polar trichloroacetyl intermediate will show a distinct retention time shift. Target conversion: >98%.

  • Isolation: Add water (3 volumes) to quench unreacted acid chloride. Filter the resulting dense precipitate, wash with cold water, and dry under vacuum at 45 °C.

Phase 3: Haloform Cleavage to the 3-Carboxylic Acid

Mechanistic Causality: The trichloroacetyl group is highly electron-withdrawing. Under mild basic conditions, hydroxide ions attack the carbonyl carbon. The tetrahedral intermediate collapses, expelling the trichloromethyl anion (which rapidly protonates to form chloroform), yielding the highly stable carboxylate salt.

Protocol:

  • Preparation: Suspend 3-(trichloroacetyl)-4,7-difluoro-1H-indole (1.0 eq, 400 g) in a THF/Water mixture (1:1, 10 volumes).

  • Hydrolysis: Add NaOH (5.0 eq) in portions. Heat the mixture to 60 °C for 3 hours.

  • IPC (Self-Validation): The suspension will transition into a clear, biphasic solution as the water-soluble sodium carboxylate forms and chloroform separates.

  • Isolation: Cool to 20 °C. Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 2M HCl to pH 2.0.

  • Filtration: Filter the massive white precipitate, wash with copious amounts of DI water to remove salts, and dry in a vacuum oven at 50 °C to constant weight.

Quantitative Data & Process Parameters

The scalability of this route has been validated across multiple scales. The table below summarizes the Critical Process Parameters (CPPs) and quantitative yields, demonstrating the robustness of the self-validating IPCs.

ScaleStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Purity (HPLC)Critical Process Parameter (CPP)
10 g 68.092.595.059.7>98.5%Grignard addition rate & temp control
100 g 65.294.196.259.0>99.0%Heat transfer efficiency during quench
1.0 kg 62.895.097.458.1>99.5%Agitation speed during final precipitation

Downstream Applications: P2X7 Receptor Antagonists

Once synthesized, the 4,7-difluoro-1H-indole-3-carboxylic acid serves as the primary handle for amidation. Coupling this acid with various aliphatic or cyclic amines (e.g., using HATU/DIPEA) yields indole carboxamides. These derivatives are highly potent antagonists of the P2X7 receptor, an ATP-gated ion channel heavily implicated in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines [2].

P2X7Signaling ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds & Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome K+ Efflux / Ca2+ Influx Cytokines IL-1β & IL-18 Release (Neuroinflammation) Inflammasome->Cytokines Caspase-1 Cleavage Drug 4,7-Difluoroindole Carboxamide Antagonist Drug->P2X7 Blocks Channel (Therapeutic Intervention)

Mechanism of action for 4,7-difluoroindole carboxamides targeting the P2X7 receptor.

References

  • Letavic, M. A., et al. "Indole carboxamide derivatives as P2X7 receptor antagonists." Google Patents (US9556117B2). Available at:[1]

  • Dougherty, D. A., et al. "Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis." National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Tilley, T. D., et al. "Hydroarylations of CC Multiple Bonds Catalyzed by Late-Metal Complexes: Mechanistic Investigations." UC Berkeley eScholarship. Available at: [Link][3]

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Application

Application Note: High-Throughput Synthesis of Indole-3-Carboxylic Esters via Continuous Flow Chemistry

Introduction: Accelerating Indole Synthesis for Drug Discovery Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Indole Synthesis for Drug Discovery

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Specifically, indole-3-carboxylic esters are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including auxin mimics for agricultural applications.[3][4][5] Traditional batch synthesis of these compounds often involves lengthy reaction times, challenges in scalability, and potential safety hazards, particularly with exothermic reactions or the use of hazardous reagents.[6][7]

Flow chemistry, or continuous-flow processing, has emerged as a transformative technology in modern organic synthesis, offering significant advantages over conventional batch methods.[8][9][10] By conducting reactions in a continuously moving stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[11][12] This precise control leads to enhanced reaction rates, improved yields and selectivity, and inherently safer processes due to the small reaction volumes at any given time.[5][13][14] This application note provides a detailed protocol for the continuous-flow synthesis of ethyl indole-3-carboxylate, a representative indole-3-carboxylic ester, via a palladium-catalyzed reductive cyclization of an o-nitrophenylacetonitrile derivative. We will delve into the experimental setup, a step-by-step protocol, and a comparative analysis against traditional batch synthesis, highlighting the significant improvements in efficiency and safety.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: a base-mediated SNAr reaction to form the precursor, followed by a palladium-catalyzed reductive cyclization in a continuous-flow hydrogenation reactor to yield the desired ethyl indole-3-carboxylate.

Step 1: SNAr Precursor Synthesis

The initial step involves the reaction of 2-chloronitrobenzene with ethyl cyanoacetate in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-Tetramethylguanidine (TMG).

Step 2: Reductive Cyclization to Ethyl Indole-3-Carboxylate

The resulting α-(2-nitrophenyl)cyanoacetate is then subjected to catalytic hydrogenation. In this step, the nitro group is reduced to an amine, which subsequently undergoes an intramolecular cyclization to form the indole ring.

The proposed mechanism for the reductive cyclization involves the following key steps:

  • Nitro Group Reduction: The nitro group is reduced to a nitroso intermediate, then to a hydroxylamine, and finally to an amine on the surface of the palladium catalyst.

  • Intramolecular Cyclization: The newly formed amine nucleophilically attacks the cyano group, initiating the cyclization.

  • Tautomerization and Aromatization: A series of tautomerization steps lead to the formation of the stable aromatic indole ring.

Experimental Section

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier(s)
2-ChloronitrobenzeneReagent grade, 99%Sigma-Aldrich, TCI
Ethyl CyanoacetateACS grade, ≥99%Sigma-Aldrich, TCI, Chemical Bull[15][16][17]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich, TCI
Ethyl Acetate (EtOAc)Anhydrous, 99.8%Fisher Scientific, VWR
Ethanol (EtOH)200 proof, absoluteFisher Scientific, VWR
Palladium on Carbon (10 wt. % loading, dry basis)Sigma-Aldrich, Strem Chemicals[18][19]
Hydrogen GasHigh purity, 99.999%Airgas, Praxair
Nitrogen GasHigh purity, 99.998%Airgas, Praxair
Equipment

A modular flow chemistry system is employed for this synthesis. The following provides examples of suitable commercially available equipment and their key specifications.

EquipmentExample Model(s)Key Specifications
Syringe Pumps Syrris Asia Syringe PumpFlow rate: 1 µL/min to 10 mL/min; Pressure: up to 20 bar[1][6][20]
Vapourtec R2+Flow rate: 0.01 to 10 mL/min; Pressure: up to 20 bar
Coiled Tube Reactor Vapourtec R4 Heater/Cooler with PFA tubingTemperature: -70 °C to +250 °C; Volume: 2-20 mL[21][22]
Syrris Asia Heater with glass microreactorTemperature: up to 250 °C[23]
Hydrogenation Reactor ThalesNano H-Cube® ProTemperature: 10-150 °C; Pressure: up to 100 bar; In-situ H₂ generation[3][8][24]
Back-Pressure Regulator Zaiput Flow Technologies BPRPressure range: up to 20 bar; Wetted materials: ETFE, PFA[9]
Equilibar Research SeriesHigh precision; Wide flow range[11]
Tubing and Fittings PFA or PTFE tubing (1/16" or 1/8" OD)
Swagelok or IDEX Health & Science fittings

Detailed Protocols

Protocol 1: Continuous Flow Synthesis of Ethyl α-(2-nitrophenyl)cyanoacetate (Precursor)
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 2-chloronitrobenzene in ethyl acetate.

    • Solution B: Prepare a 0.55 M solution of ethyl cyanoacetate and a 1.25 M solution of DBU in ethyl acetate.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Use two syringe pumps to deliver Solution A and Solution B.

    • Connect the pumps to a T-mixer.

    • The output of the T-mixer is directed into a 10 mL PFA coiled reactor immersed in a temperature-controlled oil bath.

    • Place a back-pressure regulator set to 5 bar at the outlet of the reactor to prevent solvent boiling and ensure smooth flow.

  • Reaction Execution:

    • Set the temperature of the oil bath to 70 °C.

    • Pump Solution A and Solution B at a flow rate of 0.5 mL/min each (total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in the 10 mL reactor.

    • Allow the system to reach a steady state for approximately 20 minutes before collecting the product stream.

  • Work-up and Purification:

    • The output stream is directed into a collection flask containing an equal volume of 1 M HCl (aq).

    • After collection, transfer the biphasic mixture to a separatory funnel.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to yield the crude product. The crude product is typically of sufficient purity (>95%) for the subsequent step.

Protocol 2: Continuous Flow Synthesis of Ethyl Indole-3-carboxylate
  • Reagent Preparation:

    • Prepare a 0.2 M solution of the crude ethyl α-(2-nitrophenyl)cyanoacetate from Protocol 1 in a 1:1 mixture of ethyl acetate and ethanol. The addition of ethanol improves the solubility of the starting material and the product.

  • System Setup:

    • The flow system for this step consists of a single syringe pump and a continuous-flow hydrogenation reactor (e.g., ThalesNano H-Cube® Pro).

    • The hydrogenation reactor is fitted with a 10% Pd/C CatCart®.

  • Reaction Execution:

    • Set the hydrogenation reactor temperature to 80 °C and the pressure to 60 bar.

    • Pump the reagent solution through the reactor at a flow rate of 0.5 mL/min.

    • The system generates hydrogen in-situ, ensuring a safe and controlled reaction.

    • Collect the product stream after the system has stabilized.

  • Work-up and Purification:

    • The collected solution is filtered through a small pad of Celite to remove any leached palladium particles.

    • The solvent is removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure ethyl indole-3-carboxylate as a white solid.

Visualization of Workflows

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Reductive Cyclization Reagent A 2-Chloronitrobenzene in EtOAc (0.5 M) Pump A Pump A Reagent A->Pump A Reagent B Ethyl Cyanoacetate & DBU in EtOAc Pump B Pump B Reagent B->Pump B Mixer T-Mixer Pump A->Mixer Pump B->Mixer Reactor 1 10 mL PFA Coil @ 70°C Mixer->Reactor 1 BPR 1 BPR (5 bar) Reactor 1->BPR 1 Workup 1 Quench & Liquid-Liquid Extraction BPR 1->Workup 1 Precursor Sol Precursor in EtOAc/EtOH (0.2 M) Workup 1->Precursor Sol Crude Product Pump C Pump C Precursor Sol->Pump C H-Cube H-Cube® Pro 10% Pd/C CatCart® 80°C, 60 bar Pump C->H-Cube Workup 2 Filtration & Recrystallization H-Cube->Workup 2 Final Product Ethyl Indole-3-carboxylate Workup 2->Final Product

Caption: Workflow for the two-step continuous synthesis of ethyl indole-3-carboxylate.

Results and Discussion

The continuous flow synthesis of ethyl indole-3-carboxylate offers significant advantages over traditional batch processing. A comparative analysis highlights these benefits:

ParameterBatch SynthesisFlow Synthesis
Reaction Time (Reductive Cyclization) 8-12 hours~15 minutes (residence time)
Overall Yield ~70-80%>90%[14]
Throughput Low (gram scale/day)High (up to 3.7 g/h)[14]
Safety Handling of H₂ gas under pressure, potential for thermal runawayIn-situ H₂ generation, small reaction volume, excellent heat transfer
Scalability Difficult, requires larger reactorsEasily scalable by extending run time

The dramatic reduction in reaction time is a direct consequence of the enhanced heat and mass transfer in the flow reactor, allowing for the use of higher temperatures and pressures safely. The improved yield can be attributed to the precise control over reaction parameters, minimizing the formation of byproducts. The use of an in-situ hydrogen generator like the H-Cube® Pro completely eliminates the need for hazardous hydrogen cylinders in the lab, representing a major safety improvement.[3][24]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Conversion in Step 1 - Insufficient residence time- Temperature too low- Base degradation- Decrease the flow rate to increase residence time- Increase the oil bath temperature (up to 80 °C)- Prepare fresh DBU/TMG solution
Reactor Clogging in Step 1 - Precipitation of the deprotonated ethyl cyanoacetate salt- Add a co-solvent like acetonitrile (10-20% v/v) to improve solubility- Ensure all reagents are fully dissolved before pumping[14]
Incomplete Reduction in Step 2 - Catalyst deactivation- Insufficient hydrogen- Residence time too short- Replace the Pd/C CatCart®- Increase the hydrogen pressure- Decrease the flow rate
Formation of Byproducts in Step 2 - Over-reduction of the ester group- Dimerization- Lower the reaction temperature- Optimize the hydrogen pressure- Ensure efficient mixing
High Back-Pressure - Clogging in the reactor or tubing- BPR malfunction- Stop the pumps and flush the system with solvent- Check for any solid precipitation- Inspect and clean the back-pressure regulator

Conclusion

This application note demonstrates a robust and efficient continuous-flow method for the synthesis of ethyl indole-3-carboxylate. The protocol offers significant advantages in terms of reaction speed, yield, safety, and scalability compared to traditional batch methods. The modular nature of the described flow chemistry setup allows for easy adaptation and optimization for the synthesis of a wide range of indole-3-carboxylic ester derivatives, making it a valuable tool for researchers in drug discovery and development. The adoption of such continuous-flow technologies can significantly accelerate the synthesis of key intermediates, ultimately shortening the timeline for the development of new chemical entities.

References

  • Syrris. (n.d.). Asia Premium Flow Chemistry System. Retrieved from [Link]

  • Syrris. (n.d.). System specifications. Retrieved from [Link]

  • Vapourtec. (n.d.). R-Series. PI Process Intensification. Retrieved from [Link]

  • Inkarp Instruments. (n.d.). H-Cube® Pro Distributor and Service Provider In India | ThalesNano. Retrieved from [Link]

  • Vapourtec. (n.d.). The R-Series flow chemistry system. Retrieved from [Link]

  • ChemSPX. (n.d.). H-Cube Pro Hastelloy - Hydrogen Flow Reactor. Retrieved from [Link]

  • Vapourtec. (n.d.). The R-Series modular flow chemistry system. Retrieved from [Link]

  • FITOK. (n.d.). Back Pressure Regulators. Retrieved from [Link]

  • Syrris. (n.d.). Syrris Asia Flow Chemistry Systems. Retrieved from [Link]

  • Chemtrix. (n.d.). Labtrix® Start. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Back Pressure Regulator: Metal-Free, Accurate, and Clog-Resistant. Retrieved from [Link]

  • Equilibar. (n.d.). Back Pressure Regulator | Precision Pressure Control. Retrieved from [Link]

  • LabWrench. (n.d.). Vapourtec - R-Series System Community, Manuals and Specifications. Retrieved from [Link]

  • Syrris. (n.d.). syrris-asia-flow-chemistry-catalogue.pdf. Retrieved from [Link]

  • AZoM. (n.d.). How the R-Series Modular Flow Chemistry System Revolutionizes Lab Efficiency. Retrieved from [Link]

  • Chemtrix BV. (n.d.). Continuous-flow bioreactor - Labtrix® Start. DirectIndustry. Retrieved from [Link]

  • Chemtrix. (n.d.). Labtrix® S1. Retrieved from [Link]

  • Syrris. (n.d.). Asia. Retrieved from [Link]

  • Asynt. (n.d.). Back Pressure Regulators. Retrieved from [Link]

  • Baumann, M., Baxendale, I. R., & Deplante, F. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2549–2560. [Link]

  • Vineeth Chemicals. (n.d.). Palladium On Activated Charcoal Carbon, Mumbai, India. Retrieved from [Link]

  • Antonangelo, A. R., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1646–1653. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Multichem. (n.d.). Ethyl cyanoacetate Dealer and Distributor. Retrieved from [Link]

  • Baumann, M., Baxendale, I. R., & Deplante, F. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2549-2560. [Link]

  • Pastre, J. C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(12), 1184–1189. [Link]

  • Festa, A. A. (2018). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Chemistry of Heterocyclic Compounds, 54(2), 113-115. [Link]

  • Walters, M., Ren, R., et al. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid. DigitalCommons@UNMC. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Chemtrix BV. (2019). Labtrix S1 Technical Information Book 2019-1. Scribd. [Link]

  • Flow Chemistry. (n.d.). Flow Chemistry: Set-Up, Advantages and Parameters. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • Bana, A., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of the Indian Chemical Society, 99(3), 100318. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Fischer indole synthesis of difluoroindoles

Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the preparation of difluoroindoles. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the preparation of difluoroindoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this critical synthetic transformation. Difluoroindoles are valuable scaffolds in medicinal chemistry, and mastering their synthesis is a key asset.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose problems and rationally design solutions.

Frequently Asked Questions (FAQs)

Q1: What makes the Fischer indole synthesis of difluoroindoles so challenging?

The primary difficulty arises from the strong electron-withdrawing nature of the two fluorine atoms on the phenylhydrazine ring.[1] This electronic effect significantly deactivates the aromatic system, which has a critical impact on the rate-determining step of the reaction: the[3][3]-sigmatropic rearrangement.[1][4] This key C-C bond-forming step requires a certain level of nucleophilicity from the enamine intermediate, which is diminished by the fluorine substituents. Consequently, harsher reaction conditions (stronger acids, higher temperatures) are often required, which can unfortunately lead to side reactions and decomposition, culminating in low yields.[5][6]

Q2: What is the fundamental mechanism of the Fischer Indole Synthesis?

Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through several key stages:[4][7]

  • Hydrazone Formation: The (difluorophenyl)hydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.[1][7]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.[1][7]

  • [3][3]-Sigmatropic Rearrangement: Catalyzed by acid, the protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a crucial C-C bond. This is often the rate-limiting step.[1][7][8]

  • Rearomatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular attack of an amino group onto an imine.[4][7]

  • Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to form the stable, aromatic indole ring.[4][7]

Fischer_Indole_Mechanism Figure 1: Core Fischer Indole Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2-3: Tautomerization & Rearrangement cluster_2 Step 4-5: Cyclization & Elimination A Difluorophenyl-hydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Rate-Limiting) C->D H+ E Di-imine Intermediate D->E F Cyclized Aminal E->F Aromatization & Intramolecular Attack G Difluoroindole F->G -NH3, H+ Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield cluster_SM Starting Material Status cluster_Yes Diagnosis: Decomposition / Side Reactions cluster_No Diagnosis: Reaction Not Proceeding Start Low Yield / No Product TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC SM_Consumed Starting Material Consumed? TLC->SM_Consumed Tar Tar/Polymer Formation? SM_Consumed->Tar Yes Action_Harsher Action: - Increase Temperature - Use Stronger Acid (e.g., PPA) - Increase Catalyst Loading - Check Hydrazone Formation SM_Consumed->Action_Harsher No Action_Milder Action: - Lower Temperature - Use Milder Acid - Shorter Reaction Time Tar->Action_Milder Yes Action_SideProducts Action: - Check Purity of Reagents - Re-evaluate Catalyst Choice Tar->Action_SideProducts No (Clean Side Products)

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Q4: My starting material is largely unreacted. How can I drive the reaction to completion?

An incomplete reaction with difluoro-substrates typically points to insufficient activation of the rate-limiting-[3][3]sigmatropic rearrangement.

Potential Causes & Solutions:

  • Insufficient Acid Strength: The deactivating effect of two fluorine atoms requires a potent acid catalyst. Standard catalysts like p-toluenesulfonic acid or zinc chloride in milder solvents may be insufficient. [4][5][7] * Solution: Switch to a stronger acid system. Polyphosphoric acid (PPA) is frequently effective for less reactive substrates as it can serve as both the catalyst and the solvent. [5][7][9]Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful alternative. Begin by screening different acids.

  • Suboptimal Temperature: The activation energy for the rearrangement is higher for these substrates.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC to find the sweet spot where the product forms without significant decomposition. [5][6]Microwave-assisted synthesis can sometimes improve yields by allowing for rapid heating to higher temperatures, minimizing the time for side reactions to occur. [5]

  • Poor Hydrazone Formation: The cyclization cannot occur if the initial hydrazone is not formed efficiently. While generally robust, this step can be hindered by steric factors or poor quality reagents.

    • Solution: Consider pre-forming and isolating the hydrazone before subjecting it to the harsh cyclization conditions. [10]This allows you to confirm its formation and purity (via ¹H NMR, LC-MS) before proceeding.

Catalyst Type Examples Typical Conditions Suitability for Difluoro-substrates Reference
Brønsted Acids p-TsOH, H₂SO₄, HClToluene/EtOH, RefluxOften insufficient, requires high temp.[7]
Lewis Acids ZnCl₂, AlCl₃, BF₃·OEt₂Dioxane/Toluene, 80-120°CModerate, substrate-dependent.[4][7]
Strong Acid Media Polyphosphoric Acid (PPA)Neat or in co-solvent, 100-180°CHighly Recommended for deactivated systems.[5][7][9]
Superacids Eaton's ReagentCH₂Cl₂ or neat, 25-80°CVery powerful, use with caution.N/A
Q5: My starting material is consumed, but my yield is low and I see a lot of tar. What's happening?

This is a classic sign of decomposition. The harsh conditions required to force the reaction are destroying the starting material, intermediate, or product.

Potential Causes & Solutions:

  • Excessively Harsh Conditions: The combination of a very strong acid and high temperature can lead to polymerization and other unwanted side reactions. [5][10] * Solution: Find a better balance. If you are using PPA at 180°C, try lowering the temperature to 140°C or 120°C and extending the reaction time. [5]The goal is to find the minimum energy input required for cyclization.

  • Impure Starting Materials: Impurities in either the difluorophenylhydrazine or the carbonyl partner can act as catalysts for polymerization under strongly acidic conditions. [5][6] * Solution: Ensure the purity of your starting materials. Recrystallize the hydrazine salt and distill the ketone/aldehyde if necessary.

  • Oxygen Exposure: At high temperatures, some intermediates can be sensitive to oxidation.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

Advanced Troubleshooting & Protocols

Q6: I'm observing multiple product spots on my TLC. Could these be isomers?

Yes. If you are using an unsymmetrical ketone, the formation of two different enamine intermediates is possible, which can lead to a mixture of regioisomeric indoles. [5][6]The position of the fluorine atoms can influence the regioselectivity of the cyclization.

  • Diagnostic Protocol: Isolate the major byproducts by column chromatography and characterize them by NMR and Mass Spectrometry to confirm their structures.

  • Solution: Modifying the acid catalyst can sometimes alter the ratio of regioisomers. Lewis acids may offer different selectivity compared to Brønsted acids. [5]Unfortunately, in many cases, a mixture is unavoidable and chromatographic separation is the only solution.

Protocol 1: Optimized Fischer Indole Synthesis for a Deactivated Substrate (e.g., 5,7-Difluoroindole derivative)

This protocol uses a stronger acid medium, which is often necessary for electron-deficient systems.

Step A: Phenylhydrazone Formation (Optional, but Recommended)

  • Dissolve (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) and the desired ketone (e.g., cyclohexanone, 1.05 eq) in ethanol.

  • Add a catalytic amount of acetic acid (3-5 drops).

  • Stir the mixture at room temperature or heat gently to 50°C for 1-2 hours until TLC analysis shows complete consumption of the hydrazine.

  • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. Confirm the structure by NMR.

Step B: Cyclization in Polyphosphoric Acid (PPA)

  • Place polyphosphoric acid (PPA) (10x the weight of the hydrazone) in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Heat the PPA to 80-90°C to allow for efficient stirring.

  • Add the pre-formed hydrazone from Step A in portions to the hot PPA.

  • Increase the temperature to 120-140°C and stir for 2-4 hours. Monitor the reaction progress carefully by quenching a small aliquot and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base (e.g., 50% aq. NaOH) until pH > 9. Caution: This is highly exothermic.

  • Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia, "Fischer indole synthesis." [Online]. Available: [Link]

  • Organic Letters, "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." [Online]. Available: [Link]

  • MDPI, "New 3H-Indole Synthesis by Fischer's Method. Part I." [Online]. Available: [Link]

  • National Institutes of Health (NIH), "Why Do Some Fischer Indolizations Fail?" [Online]. Available: [Link]

  • Chemistry Stack Exchange, "Fischer indole synthesis: significance of choice of acid catalyst." [Online]. Available: [Link]

  • National Institutes of Health (NIH), "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." [Online]. Available: [Link]

  • National Institutes of Health (NIH), "Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water." [Online]. Available: [Link]

  • Organic Chemistry Portal, "Fischer Indole Synthesis." [Online]. Available: [Link]

  • ResearchGate, "Optimization of reaction conditions a | Download Scientific Diagram." [Online]. Available: [Link]

  • Diva-Portal.org, "Synthesis of 5-Fluoroindole-5-13C." [Online]. Available: [Link]

  • MDPI, "Machine learning-guided strategies for reaction conditions design and optimization." [Online]. Available: [Link]

  • Testbook, "Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure." [Online]. Available: [Link]

  • SciSpace, "Fischer indole synthesis in the absence of a solvent." [Online]. Available: [Link]

  • PubMed, "Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines." [Online]. Available: [Link]

Sources

Optimization

Purification techniques for 4,7-Difluoro-1H-indole-3-carboxylic acid

Technical Support Center: Purification of 4,7-Difluoro-1H-indole-3-carboxylic Acid Welcome to the Technical Support Center for 4,7-Difluoro-1H-indole-3-carboxylic acid (CAS: 1360928-67-1). This fluorinated indole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4,7-Difluoro-1H-indole-3-carboxylic Acid

Welcome to the Technical Support Center for 4,7-Difluoro-1H-indole-3-carboxylic acid (CAS: 1360928-67-1). This fluorinated indole scaffold is a highly specialized building block frequently utilized in medicinal chemistry and agrochemical development, particularly in the synthesis of auxin mimics and TIR1 receptor antagonists[1].

Because of the unique electronic and steric profile imparted by the dual fluorine substitution[2], this compound presents specific challenges during isolation and purification. This guide provides field-proven, self-validating protocols designed to maximize yield and purity while preventing common degradation pathways such as decarboxylation[2][3].

Physicochemical Profile & Quantitative Data

Understanding the physicochemical properties of 4,7-Difluoro-1H-indole-3-carboxylic acid is the foundation of any successful purification strategy. The quantitative data below dictates the parameters for extraction, chromatography, and crystallization[4][5][6].

PropertyValueExperimental Significance
CAS Number 1360928-67-1Unique identifier for the 4,7-difluoro isomer[4].
Molecular Weight 197.14 g/mol Required for accurate stoichiometric calculations[4].
Formula C9H5F2NO2Highlights the electron-withdrawing dual fluorine substitution[4].
pKa (Carboxylic Acid) ~3.5 – 3.9Critical for pH-dependent liquid-liquid extraction workflows[5][6].
Solubility Profile Soluble in MeOH, EtOAc; Insoluble in Hexanes, acidic H₂ODictates solvent selection for recrystallization and chromatography[6].

Purification Workflow Architecture

The following diagram illustrates the optimal sequence of operations for isolating the pure compound from a crude synthetic mixture.

PurificationWorkflow Crude Crude 4,7-Difluoro-1H-indole- 3-carboxylic acid BaseExt Base Extraction (aq. NaHCO3, pH 8-9) Crude->BaseExt OrgDiscard Organic Layer (Discard Non-acidic Impurities) BaseExt->OrgDiscard Phase Separation AqLayer Aqueous Layer (Contains Indole-3-carboxylate) BaseExt->AqLayer Phase Separation Acidify Acidification (aq. HCl to pH 2-3) AqLayer->Acidify Precipitate Crude Precipitate (Vacuum Filtration) Acidify->Precipitate Precipitation Recryst Recrystallization (Methanol / Water) Precipitate->Recryst Pure Pure 4,7-Difluoro-1H-indole- 3-carboxylic acid Recryst->Pure Cooling & Filtration

Caption: Workflow for the isolation and purification of 4,7-Difluoro-1H-indole-3-carboxylic acid.

Step-by-Step Methodologies & Troubleshooting

Phase 1: Acid-Base Extraction

Q: How do I efficiently separate the target acid from non-acidic synthetic byproducts?

A: Utilize the distinct pKa of the carboxylic acid group (~3.5–3.9) to partition the molecule[5][6].

  • The Causality: At a pH of 8–9, the carboxylic acid is fully deprotonated into a water-soluble sodium carboxylate salt. Neutral or basic organic impurities (such as unreacted fluorinated anilines or hydrazines) remain in the organic phase[2]. Lowering the pH to 2–3 reprotonates the carboxylate, drastically reducing its aqueous solubility and forcing precipitation[1].

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Basic Extraction: Wash the organic layer with 2 volumes of saturated aqueous NaHCO₃.

  • Phase Separation: Collect the aqueous layer (which now contains your product). Discard the organic layer containing neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2 M HCl dropwise under vigorous stirring until the pH reaches 2–3[1].

  • Isolation: Collect the resulting precipitate via vacuum filtration.

  • Self-Validation Check: Test the pH of the mother liquor after filtration. If the pH is > 3, precipitation is incomplete. Add more HCl and refilter.

Phase 2: Recrystallization

Q: What is the optimal recrystallization strategy to remove polar impurities without causing thermal degradation?

A: Use a Methanol/Water solvent-antisolvent system at controlled temperatures.

  • The Causality: Indole-3-carboxylic acids are highly susceptible to decarboxylation (loss of CO₂) when subjected to prolonged heating, especially in the presence of trace metals or strong acids[2][3]. Methanol provides excellent solubility at mild temperatures, while water acts as a strong anti-solvent to drive crystallization without the need for boiling[3].

Protocol:

  • Dissolution: Suspend the crude solid in a minimum volume of warm (not boiling, < 50 °C) methanol.

  • Anti-Solvent Addition: Slowly add deionized water dropwise until a slight, persistent turbidity is observed.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Washing: Filter the crystals and wash with a minimal amount of ice-cold Methanol:Water (1:9 v/v).

  • Self-Validation Check: Analyze the crystals via TLC. A single, distinct spot under UV (254 nm) confirms the removal of polar impurities.

Phase 3: Silica Gel Chromatography

Q: How do I resolve severe streaking during silica gel chromatography of this compound?

A: Modify your mobile phase with a volatile organic acid.

  • The Causality: The free carboxylic acid group hydrogen-bonds strongly with the exposed silanol (-SiOH) groups on the silica gel stationary phase. This leads to severe peak tailing, streaking, and co-elution with impurities. Adding 1% acetic acid to the mobile phase suppresses the ionization of the target compound, keeping it in its neutral state and ensuring sharp, symmetrical elution bands.

Protocol:

  • Mobile Phase Preparation: Prepare a gradient system of Hexanes:EtOAc (e.g., starting at 4:1 and moving to 1:1) containing exactly 1% (v/v) glacial acetic acid.

  • Sample Loading: Dry-load the sample by dissolving it in a volatile solvent, mixing it with a small amount of silica gel, and evaporating the solvent to a free-flowing powder.

  • Elution: Run the column and collect fractions.

  • Self-Validation Check: Ensure the collected fractions are evaporated under high vacuum to completely remove residual acetic acid before final NMR or mass spec analysis.

Frequently Asked Questions (FAQs)

Q: Why is my product yield lower than expected after the acidification step? A: The dual fluorine substitution at the 4 and 7 positions increases the lipophilicity of the indole core. If the volume of the aqueous layer is too large, a fraction of the protonated acid may remain dissolved. Solution: Concentrate the aqueous layer under reduced pressure (at < 40 °C) prior to acidification, or perform a back-extraction of the acidic aqueous layer with fresh EtOAc to recover the remaining product[1].

Q: Can I use elevated temperatures to speed up the dissolution during recrystallization? A: No. Heating indole-3-carboxylic acids above 60–70 °C in solution significantly accelerates decarboxylation, converting your product into the corresponding 4,7-difluoro-1H-indole[2][3]. Always prioritize increasing the solvent volume slightly over increasing the temperature.

Q: My TLC shows a secondary spot that runs very close to my product. What is it? A: This is likely an unreacted intermediate or a partially fluorinated analog (e.g., a monofluorinated derivative) from the starting materials[2]. Because these analogs share similar pKa values and polarities, acid-base extraction will not separate them. You must proceed to silica gel chromatography using a highly optimized, shallow gradient (e.g., Hexanes:EtOAc 8:1 to 4:1 with 1% acetic acid) to resolve these closely eluting species.

References

  • Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a Source: Frontiers in Chemistry URL: [Link]

  • Title: Indole-3-carboxylic acid (NP0001160) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

  • Title: Preparation and properties of the hydroxyindole-3-carboxylic acids Source: Canadian Science Publishing URL: [Link]

Sources

Troubleshooting

Part 1: Frequently Asked Questions (Troubleshooting Side Reactions)

Technical Support Center: Troubleshooting Amide Couplings of Indole Carboxylic Acids Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting gu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Amide Couplings of Indole Carboxylic Acids

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique mechanistic challenges associated with the amide coupling of indole carboxylic acids.

The indole core is highly electron-rich, rendering its carboxylic acid derivatives uniquely susceptible to side reactions such as protodecarboxylation, N-acylation, and dimerization. This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to ensure high-fidelity amide bond formation.

Q1: Why does my indole-3-carboxylic acid degrade into plain indole during the activation step?

The Causality: You are observing protodecarboxylation . Indole-3-carboxylic acids are notoriously unstable under activating or acidic conditions[1]. The electron-rich nature of the pyrrole ring stabilizes a buildup of positive charge at the C3 position during the transition state[2]. When you add a coupling reagent (especially in the presence of acidic additives or at elevated temperatures), the system undergoes C-C bond cleavage, releasing CO₂ and yielding the unsubstituted indole core.

The Solution:

  • Temperature Control: Never exceed room temperature during activation.

  • Base Selection: Use non-nucleophilic, mildly basic conditions (e.g., strictly anhydrous N,N-Diisopropylethylamine (DIPEA)).

  • Reagent Choice: Avoid highly acidic coupling additives. Use HATU or PyBOP, which provide rapid kinetics that outcompete the decarboxylation pathway.

G A Indole-3-Carboxylic Acid (Activated Ester) B Target Amide (Desired) A->B + Primary/Secondary Amine (Fast kinetics) D C3-Protonation Intermediate A->D Acidic conditions / Extended Heating C Indole Core (Decarboxylated) D->C - CO2

Competing pathways in indole-3-carboxylic acid activation: desired amidation vs. protodecarboxylation.

Q2: I am seeing a side product with a mass corresponding to exactly twice my starting material minus H₂O. What is happening?

The Causality: This is dimerization via N-acylation . While the unprotected indole nitrogen (NH) possesses inherently low nucleophilicity[3], it becomes a competitive nucleophile if your target amine is sterically hindered or electronically deactivated (e.g., an aniline). The activated carboxylate of one indole molecule is attacked by the unprotected NH of another, forming an N-acylindole dimer.

The Solution:

  • Protecting Groups: Mask the indole NH prior to coupling. (See Table 1 below for optimal selections).

  • Order of Addition: If you must use an unprotected indole, pre-mix the carboxylic acid and your target amine before adding the coupling reagent. This ensures the target amine is immediately available to trap the active ester as it forms.

G ActEster Activated Indole-2-Carboxylic Acid Product Desired Amide ActEster->Product Nucleophilic Attack Dimer N-Acylated Dimer (Side Product) ActEster->Dimer Competing Attack Amine Target Amine (Sterically Hindered) Amine->Product IndoleNH Unprotected Indole NH (Competing Nucleophile) IndoleNH->Dimer

Mechanism of dimerization side reactions when coupling hindered amines with unprotected indoles.

Q3: My coupling with 1H-indole-2-carboxylic acid stalls at 20% conversion. How can I push it to completion?

The Causality: Indole-2-carboxylic acids suffer from severe steric hindrance and electronic deactivation due to intramolecular hydrogen bonding between the indole NH and the adjacent carboxylate oxygen. Standard carbodiimide chemistry (EDC/HOBt) often fails to overcome this activation barrier efficiently[4].

The Solution: Switch to uronium-based coupling reagents (HATU or HBTU) combined with a strong, non-nucleophilic base like DIPEA in polar aprotic solvents (DMF or NMP)[4]. For highly recalcitrant substrates, micellar-promoted conditions (using surfactants like TPGS) have been shown to force local concentrations high enough to achieve quantitative conversion, even in demanding on-DNA library syntheses[5].

Part 2: Quantitative Data & Material Selection

To prevent N-acylation and dimerization, selecting the correct protecting group for the indole nitrogen is critical. The table below summarizes the quantitative and qualitative trade-offs of common protecting strategies during amide coupling.

Table 1: Indole NH Protecting Group Comparison for Amide Coupling

Protecting GroupSteric BulkResistance to Amide Coupling ConditionsDeprotection ConditionsRisk of Epimerization (if chiral)
Boc (tert-Butyloxycarbonyl)HighExcellentTFA / DCM (Acidic)Low
Ts (Tosyl)ModerateExcellentNaOH / MeOH or Mg/MeOH (Harsh Basic)Moderate (due to basic removal)
SEM (2-(Trimethylsilyl)ethoxymethyl)ModerateGoodTBAF / THF (Fluoride)Low
None (Unprotected)MinimalPoor (High risk of N-acylation)N/AN/A

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your workflow, do not rely solely on end-point analysis. The following protocol for the HATU-Mediated Coupling of Indole-2-Carboxylic Acids includes built-in validation checkpoints to ensure causality between your actions and the chemical outcome.

Reagents Required:

  • 1H-indole-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Preparation & Dissolution:

    • Charge a flame-dried flask with 1H-indole-2-carboxylic acid and anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Validation Checkpoint 1: Ensure complete dissolution. A cloudy suspension indicates wet DMF or degraded starting material, which will severely depress yields.

  • Base Addition & Pre-Activation:

    • Add DIPEA (3.0 equiv) and stir for 5 minutes at 0 °C.

    • Add HATU (1.2 equiv) in one portion. The solution will typically turn a deep yellow/orange. Stir for exactly 10 minutes at 0 °C.

    • Validation Checkpoint 2 (The Methanol Quench): Extract a 5 µL aliquot and quench it into 100 µL of Methanol. Run a rapid LCMS. You should observe the mass of the methyl ester of the indole. If you see unreacted acid, your HATU is degraded. If you see the decarboxylated indole mass, your system is too warm or acidic.

  • Amine Addition:

    • Add the target amine (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc). The highly UV-active O-At active ester intermediate should steadily disappear, replaced by a lower-Rf spot corresponding to the desired amide.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Methods for N‐acylation of indole with carboxylic acid (derivatives) Source: ResearchGate URL:[Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI Molecules URL:[Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Optimization

Overcoming steric hindrance in difluoroindole reactions

Welcome to the Technical Support Center for advanced synthetic methodologies. Difluoroindoles are highly privileged scaffolds in drug discovery, but their unique electronic profiles and severe steric demands often lead t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. Difluoroindoles are highly privileged scaffolds in drug discovery, but their unique electronic profiles and severe steric demands often lead to unexpected reaction failures.

As an Application Scientist, I have designed this guide to help you bypass the mechanistic roadblocks associated with difluoroindole functionalization. Rather than relying on trial and error, this portal focuses on the causality behind reaction failures and provides field-proven, self-validating solutions.

Diagnostic Workflow: Identifying the Steric Blockade

Before adjusting your reaction conditions, use the diagnostic logic tree below to identify the specific steric or electronic clash causing your reaction to fail.

TroubleshootingWorkflow Start Reaction Failure: Hindered Difluoroindole Identify Identify Reaction Class Start->Identify Coupling Cross-Coupling (e.g., Suzuki-Miyaura) Identify->Coupling NFunc N-Functionalization (e.g., Protection/Alkylation) Identify->NFunc EAS Electrophilic Substitution (e.g., DIM Synthesis) Identify->EAS Coupling_Sol Invert Coupling Partners (Indole-Halide + R-B(OH)2) Coupling->Coupling_Sol Steric clash at C-2/C-3 prevents transmetalation NFunc_Sol Apply Phase Transfer Catalyst (e.g., TBAHS) NFunc->NFunc_Sol C-7 Fluorine shields N-1 deprotonation EAS_Sol Use Iodine (I2) Catalysis Under Mild Conditions EAS->EAS_Sol Quaternary carbon blocks nucleophilic attack

Workflow for diagnosing and overcoming steric hindrance in difluoroindole functionalization.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my Suzuki-Miyaura cross-coupling fail when using difluoroindole boronic esters? Causality: When attempting to couple sterically hindered difluoroindoles (such as the 4,6-difluoro or 5,7-difluoro isomers), placing the boronic ester directly on the indole core often leads to reaction failure[1]. The steric bulk of the adjacent fluorine atoms, combined with their strong electron-withdrawing inductive effect, severely destabilizes the palladium-boron intermediate, effectively shutting down the transmetalation step. Solution: Invert the electronic and steric burden. Synthesize the halogenated difluoroindole (e.g., 3-bromo-5,7-difluoroindole) and react it with the boronic ester of your less hindered coupling partner[1]. This simple inversion of coupling partners restores transmetalation efficiency and dramatically improves yields.

Q2: I am trying to N-tosylate 5,7-difluoroindole, but the yields are abysmal. What is the mechanistic block? Causality: The fluorine atom at the C-7 position creates a profound steric and electrostatic shield around the adjacent N-1 proton[2]. Standard weak bases (like K₂CO₃ in DCM) fail to efficiently deprotonate the indole nitrogen because the hydration sphere of the base cannot penetrate this steric clash. Solution: Employ a phase-transfer catalyst (PTC) system or a strong, non-nucleophilic base. Using tetrabutylammonium hydrogen sulfate (TBAHS) with 50% aqueous NaOH in toluene facilitates the transport of the naked hydroxide ion into the organic phase, bypassing the steric barrier[2]. Alternatively, NaH in anhydrous DMF can forcefully deprotonate the nitrogen[2].

Q3: How can I overcome steric hindrance when synthesizing diindolylmethanes (DIMs) with a quaternary carbon center using difluoroindoles? Causality: Electrophilic substitution of indoles to form unsymmetrical DIMs typically utilizes Brønsted acids. However, when the electrophile contains a bulky quaternary center (e.g., a CF₃-substituted carbon), standard solvents like trifluoroethanol or water fail completely even at elevated temperatures due to massive steric repulsion[3]. Solution: Transition to an iodine-catalyzed Friedel-Crafts alkylation[3]. Molecular iodine (I₂) acts as a highly effective, mild Lewis acid that activates the alcohol to form a reactive carbocation without the need for extreme temperatures. This protocol successfully couples sterically demanding electrophiles with 5,6-difluoroindole in near-quantitative yields[3].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the quantitative improvements achieved when transitioning from standard conditions to sterically-optimized protocols for difluoroindoles.

Reaction ClassSubstrate / ChallengeStandard Conditions (Yield)Optimized Conditions (Yield)Ref
Suzuki Cross-Coupling Difluoroindole-boronate + Aryl-BrPd(PPh₃)₄, Na₂CO₃, Dioxane (<10%)Inverted Partners: Difluoroindole-Br + Aryl-boronate (65–80%)[1]
N-Tosylation 5,7-difluoroindole (C-7 F shielding)TsCl, K₂CO₃, DCM (<20%)PTC System: TsCl, TBAHS, 50% NaOH, Toluene (92%)[2]
Friedel-Crafts Alkylation 5,6-difluoroindole + CF₃-alcoholTrifluoroethanol, 80°C (0%)Lewis Acid: I₂ (10 mol%), CH₂Cl₂, Room Temp (89–99%)[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies include built-in validation checkpoints. These visual and analytical cues confirm that the reaction is proceeding correctly at each critical mechanistic step.

Protocol A: Phase-Transfer Catalyzed N-Tosylation of 5,7-Difluoroindole[2]

Objective: Overcome C-7 fluorine steric shielding during N-1 protection.

  • Dissolution: Add 5,7-difluoroindole (1.0 eq) to toluene (0.4 M).

    • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates poor solvent quality which will disrupt the biphasic interface.

  • Catalyst & Base Addition: Add tetrabutylammonium hydrogen sulfate (TBAHS, 0.08 eq) followed by 50% aqueous NaOH (excess). Stir vigorously.

    • Validation Checkpoint: A distinct biphasic emulsion should form. If the layers separate immediately upon halting stirring, increase the stir rate; micelle formation is critical for PTC efficacy.

  • Electrophile Addition: Add a solution of p-toluenesulfonyl chloride (1.05 eq) in toluene dropwise over 10 minutes. Stir for 3 hours at room temperature.

    • Validation Checkpoint: Monitor via TLC (Heptane/EtOAc). The reaction is self-validating when the highly fluorescent starting material spot (under 254 nm UV) completely disappears, replaced by a higher

      
       product spot.
      
  • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Iodine-Catalyzed Synthesis of Quaternary Diindolylmethanes[3]

Objective: Bypass steric hindrance of CF₃-substituted quaternary carbons during Friedel-Crafts alkylation.

  • Reagent Mixing: Dissolve the trifluoromethyl(indolyl)phenylmethanol (1.0 eq) and 5,6-difluoroindole (1.0 eq) in anhydrous CH₂Cl₂.

    • Validation Checkpoint: Ensure the reaction flask is purged with nitrogen. Ambient moisture can competitively bind the Lewis acid catalyst.

  • Catalyst Addition: Add molecular iodine (I₂, 10 mol%) at room temperature.

    • Validation Checkpoint: The solution will immediately turn a deep purple/brown color, confirming the active presence and dissolution of the I₂ catalyst.

  • Reaction Propagation: Stir at room temperature for 24 hours.

    • Validation Checkpoint: TLC analysis should reveal a new, lower

      
       spot. The lack of baseline degradation byproducts (common in high-heat acid catalysis) validates the mild nature of the I₂ system.
      
  • Quenching: Add saturated aqueous Na₂S₂O₃ to the reaction mixture.

    • Validation Checkpoint: The dark iodine color must immediately dissipate to a clear or pale yellow biphasic mixture. This visual cue confirms the complete reduction and neutralization of the catalyst.

References

1.[2] Title: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Source: nih.gov. URL: [Link] 2.[3] Title: Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Source: beilstein-journals.org. URL: [Link] 3.[1] Title: Design, synthesis and biological evaluation of renin inhibitors guided by simulated annealing of chemical potential simulations. Source: nih.gov. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Indole Alkylation Regioselectivity

Welcome to the Technical Support Center for indole functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic nuances of indole alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic nuances of indole alkylation. Indole is a classic ambident nucleophile, meaning it can react at multiple sites. Controlling whether your electrophile attacks the nitrogen (N1) or the carbon (C3) requires a precise understanding of ion-pairing, solvent effects, and transition-metal coordination.

Core Principles & Frequently Asked Questions (FAQs)

Q: Why does indole alkylation inherently produce a mixture of N1 and C3 products? A: The difficulty in controlling regioselectivity originates from the dual nucleophilic character of the indole ring. While the nitrogen atom (N1) is the most acidic site and the primary location for deprotonation, the highest HOMO electron density in the resulting indolyl anion resides at the C3 position due to its enamine-like resonance[1]. Under purely kinetic control with free ions, alkylation can occur at either site depending on the electrophile's hardness and the solvent environment.

Q: What is the most reliable method to strictly favor N-alkylation? A: To drive N-alkylation, you must generate a "naked" indolyl anion. This is achieved by using hard bases (e.g., NaH, KOH) in highly polar aprotic solvents (like DMF or DMSO). These solvents effectively solvate the metal counterion, preventing it from tightly coordinating with the indole nitrogen and leaving the N1 site highly reactive[2]. For example, using KOH in DMSO at room temperature has been shown to yield excellent N-alkylation results without the need for refluxing[2].

Q: How do I selectively direct alkylation to the C3 position? A: C3-alkylation is favored when the nitrogen atom is covalently coordinated to a metal, which sterically blocks the N1 position and directs electron density to C3. Using soft metals, such as preparing an indolylmagnesium halide (Grignard reagent), forces the alkylation to occur almost exclusively at C3[3]. Alternatively, employing electrophilic indole derivatives (e.g., N-(benzoyloxy)indoles) with specific ligands (like Ph-BPE in CuH catalysis) can reverse normal selectivity to favor C3[1].

Troubleshooting Experimental Issues

Issue: Significant C3-alkylation observed during intended N-alkylation.

  • Root Cause 1: Incomplete Deprotonation. If the indole N-H is not fully deprotonated before the electrophile is added, the remaining neutral indole will react directly at the C3 position, which is the most nucleophilic site in the neutral state[4].

  • Solution: Ensure a sufficient excess of a strong base (e.g., 1.2 eq NaH) is used. Allow adequate time (at least 30 minutes) for the deprotonation to reach completion before dropwise addition of the alkylating agent[4].

  • Root Cause 2: Solvent Mismatch. Using less polar solvents (like THF) allows tight ion-pairing between the metal cation and the indole nitrogen, shielding the N1 site.

  • Solution: Switch the solvent to anhydrous DMF or DMSO to ensure ion-pair separation.

Issue: Poor enantiomeric excess (e.r.) in asymmetric N-alkylation.

  • Root Cause: Background uncatalyzed racemic alkylation competing with the catalytic cycle, or temperature mismatch.

  • Solution: In dinuclear Zinc-ProPhenol catalyzed N-alkylations, lowering the reaction temperature from room temperature to 4 °C can drastically improve the enantiomeric ratio (e.g., from 85:15 to 96:4 e.r.) by suppressing the uncatalyzed background pathway while maintaining catalyst activity[5].

Experimental Protocols: Self-Validating Systems

Protocol A: Highly Regioselective N-Alkylation (NaH / DMF)

Causality: Hard base deprotonation followed by ion-pair separation in a polar aprotic solvent ensures N1 acts as the primary nucleophile[4].

  • Preparation: To a flame-dried flask under an inert argon atmosphere, add the indole-3-carboxylate substrate (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration)[4].

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)[4].

    • Self-Validation Step: Observe active bubbling (H₂ gas evolution). The cessation of bubbling confirms active deprotonation is complete.

  • Activation: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete formation of the indolyl anion[4].

  • Alkylation: Recool to 0 °C. Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours[4].

  • Quench & Workup: Quench slowly with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Selective C3-Alkylation via Indolylmagnesium Halide

Causality: Covalent metalation with magnesium shields the N1 position, directing the electrophile to the C3 carbon via a cyclic transition state[3].

  • Grignard Formation: In a dry flask under argon, dissolve indole (1.0 eq) in anhydrous THF.

  • Metalation: Slowly add Ethylmagnesium bromide (3.0 M in ether, 1.1 eq) at 0 °C. Stir for 1 hour at room temperature.

    • Self-Validation Step: Ethane gas evolution indicates the successful formation of the indolyl Grignard reagent. The solution will typically turn pale yellow/green.

  • Alkylation: Add the electrophile (e.g., alkyl halide or ynone precursor, 1.1 eq) dropwise[3]. Depending on the electrophile, heating to reflux may be required.

  • Quench: Quench with saturated aqueous NH₄Cl to break the magnesium complex, extract with ether, dry, and purify.

Quantitative Data Summaries

Table 1: Ligand-Controlled Regiodivergence in CuH Catalysis Data demonstrates how ligand selection dictates regioselectivity when using electrophilic N-(benzoyloxy)indoles[1].

Catalyst SystemLigandTarget PositionRegioselectivityEnantiomeric Excess (ee)Yield
CuHDTBM-SEGPHOSN1-Alkylation >20:1 (N:C3)91%85%
CuHPh-BPEC3-Alkylation >5:1 (C3:N)76%71%

Table 2: Temperature Effects on Enantioselective N-Alkylation Data from dinuclear Zinc-ProPhenol catalyzed asymmetric N-alkylation[5].

SubstrateCatalyst LoadingTemperatureYield (%)Enantiomeric Ratio (e.r.)
Carbamate-bearing Indole10 mol% Zn-ProPhenolRoom Temp (25 °C)8585:15
Carbamate-bearing Indole10 mol% Zn-ProPhenol4 °C8396:4
5-Bromoindole10 mol% Zn-ProPhenolRoom Temp (25 °C)6170:30
5-Bromoindole10 mol% Zn-ProPhenol4 °C6090:10

Mechanistic Visualizations

Caption: Logical workflow dictating N1 vs C3 regioselectivity based on base and solvent selection.

Caption: Ligand-controlled regiodivergence in CuH-catalyzed enantioselective indole alkylation.

References

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence | Source: nih.gov | 1

  • Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud | Source: eScholarship.org | 2

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol | Source: nih.gov | 5

  • Methyl 2-[1-(4-fluorobenzyl)-1h-indole-3-carboxamido]-3,3-dimethylbutanoate | Source: benchchem.com | 4

  • Modular Synthesis of Polycyclic Alkaloid Scaffolds via an Enantioselective Dearomative Cascade | Source: acs.org | 3

Sources

Optimization

Difluoroindole Synthesis Support Center: Catalyst Selection &amp; Troubleshooting

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists attempting to construct fluorinated indole architectures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists attempting to construct fluorinated indole architectures. The incorporation of fluorine—specifically difluoroalkyl groups or difluorinated aromatic cores—profoundly alters the electronic landscape of the molecule, directly impacting catalyst efficacy, oxidative addition rates, and regioselectivity.

This guide provides a self-validating framework for catalyst selection, mechanistic troubleshooting, and protocol optimization for difluoroindole and difluorooxindole synthesis.

I. Frequently Asked Questions: Strategic Catalyst Selection

Q1: Why does my standard Palladium/JohnPhos system fail during intramolecular C–H difluoroalkylation to form 3,3-difluoro-2-oxindoles? A: The presence of gem-difluoro groups significantly increases the activation barrier for the C-Br or C-Cl bond cleavage. In palladium-catalyzed C–H difluoroalkylation, oxidative addition is the rate-determining step[1]. While JohnPhos is excellent for standard oxindole synthesis, its steric and electronic profile is insufficient for the difluoroalkyl halide precursor, resulting in low yields. Switching to BrettPhos provides the necessary electron richness and steric bulk to accelerate the oxidative addition, making it crucial for high efficiency[1][2].

Q2: Should I use Palladium or Copper for the synthesis of difluoromethylated indole derivatives? A: The choice depends on your starting materials and desired pathway.

  • Palladium (e.g., Pd2(dba)3 / BrettPhos): Ideal for intramolecular C–H difluoroalkylation and Larock heteroannulation of fluorinated o-iodoanilines[1][3]. It offers high turnover numbers but requires precise ligand tuning.

  • Copper: Often utilized in radical-mediated or visible-light-initiated tandem syntheses. Copper catalysts can divert the reaction pathway toward allylic difluoromethylation rather than hydrodifluoromethylation[4]. However, recent advances even allow for metal-catalyst-free visible-light conditions in green solvents like 2-MeTHF, though copper is still preferred when specific regiocontrol is needed[4].

II. Mechanistic Workflow & Decision Matrix

To ensure a self-validating experimental design, you must align your catalyst and ligand choice with the specific electronic demands of your difluorinated substrate. Below is the logical workflow for selecting the optimal catalytic system.

CatalystSelection Start Target: Difluoroindole Derivative Path1 Intramolecular C-H Difluoroalkylation Start->Path1 Path2 Larock Heteroannulation (Fluorinated Core) Start->Path2 Path3 Radical/Tandem Difluoromethylation Start->Path3 Cat1 Pd2(dba)3 + BrettPhos (Base: K2CO3) Path1->Cat1 Rate-determining step: Oxidative Addition Cat2 Pd(OAc)2 + PPh3 or NHC Ligands Path2->Cat2 Alkyne Insertion Cat3 Cu-Catalyzed or Photoredox Systems Path3->Cat3 Radical Pathway Outcome1 High Yield 3,3-Difluoro-2-oxindoles Cat1->Outcome1 Outcome2 2,3-Disubstituted Difluoroindoles Cat2->Outcome2 Outcome3 Allylic Difluoromethylation Cat3->Outcome3

Catalyst selection decision tree for difluoroindole and oxindole synthesis.

III. Quantitative Data: Ligand Impact on C–H Difluoroalkylation

When optimizing the palladium-catalyzed synthesis of 3,3-difluoro-2-oxindoles from chlorodifluoroacetanilides, ligand selection is the single most critical variable. The table below summarizes the causality between ligand structure and reaction efficiency, validating the necessity of BrettPhos[1].

Catalyst PrecursorLigandBaseTemp (°C)Yield (%)Mechanistic Observation
1 mol% Pd2(dba)3JohnPhos (4 mol%)K2CO3100< 20%Insufficient electron density for rapid oxidative addition of the C-Cl bond.
1 mol% Pd2(dba)3XPhos (4 mol%)K2CO310045%Moderate conversion; steric bulk helps reductive elimination but oxidative addition lags.
1 mol% Pd2(dba)3BrettPhos (4 mol%) K2CO3100> 85% Optimal balance of electron richness and sterics; accelerates rate-determining step.

IV. Troubleshooting Guide: Practical Bench Issues

Issue 1: Incomplete Conversion in Pd-Catalyzed Difluoroalkylation

  • Symptom: Starting chlorodifluoroacetanilide remains unreacted after 24 hours.

  • Causality: The oxidative addition of the difluoroalkyl chloride to the Pd(0) species is sluggish. If the catalyst dies before this step completes, conversion stalls[1].

  • Solution:

    • Verify the integrity of Pd2(dba)3. It degrades over time in the presence of oxygen/moisture, leading to inactive Pd black.

    • Ensure strict anaerobic conditions.

    • Confirm the use of BrettPhos. If BrettPhos is already in use, consider increasing the reaction temperature by 10 °C or switching to a stronger base (e.g., Cs2CO3) to facilitate the subsequent C-H deprotonation/metalation step.

Issue 2: Poor Regioselectivity in Larock Heteroannulation of Difluoro-o-iodoanilines

  • Symptom: Formation of a mixture of 2,3-disubstituted indole regioisomers.

  • Causality: The highly electronegative fluorine atoms on the aniline core alter the electron density of the palladium intermediate during alkyne migratory insertion[3]. If the internal alkyne is sterically or electronically symmetric, the directing effects are minimized.

  • Solution: Use alkynes with distinct steric profiles (e.g., one bulky group, one small group). The palladium catalyst will preferentially position the bulkier group adjacent to the forming C-N bond to minimize steric clash during the reductive elimination phase.

Issue 3: Deactivation of Acid Catalysts in Fischer Indole Synthesis of Difluoroindoles

  • Symptom: Low yields when using (3,4-difluorophenyl)hydrazine to form 5,6-difluoroindoles.

  • Causality: The two fluorine atoms withdraw electron density from the aromatic ring, making the intermediate less nucleophilic during the cyclization step. Furthermore, if the acid catalyst (e.g., Lewis acid or Brønsted acid) is hydrated, it loses the necessary strength to drive the protonation steps[5].

  • Solution: Ensure the use of fresh, anhydrous catalysts. For highly deactivated fluorinated systems, upgrade to stronger acidic conditions such as polyphosphoric acid (PPA) or Eaton's reagent to force the cyclization[5].

V. Standard Operating Procedure: Palladium-Catalyzed Synthesis of 3,3-Difluoro-2-oxindoles

To ensure reproducibility and self-validation, follow this step-by-step protocol for the C-H difluoroalkylation of chlorodifluoroacetanilides. This protocol is designed to maximize the efficiency of the rate-determining oxidative addition step[1][6].

Reagents Required:

  • Chlorodifluoroacetanilide derivative (1.0 equiv, 0.5 mmol)

  • Pd2(dba)3 (0.01 equiv, 1 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Anhydrous K2CO3 (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 and BrettPhos.

    • Scientific Rationale: Premixing the Pd source and ligand allows for the pre-formation of the active L-Pd(0) species, preventing substrate-induced catalyst poisoning.

  • Substrate and Base Addition: Add the chlorodifluoroacetanilide substrate and finely milled, anhydrous K2CO3 to the Schlenk tube.

    • Scientific Rationale: Finely milled K2CO3 provides a higher surface area, which is critical for the heterogeneous deprotonation step following oxidative addition.

  • Solvent Addition and Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles.

  • Reaction Execution: Stir the reaction mixture vigorously at 100 °C for 12–16 hours.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the appearance of a single major product mass indicates successful oxidative addition and cyclization. If starting material persists, catalyst deactivation has occurred.

  • Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium residue and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(CF2Cl) OxAdd->PdII_1 Substrate CH_Act Base-Assisted C-H Cleavage PdII_1->CH_Act PdII_2 Palladacycle Intermediate CH_Act->PdII_2 Base RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,3-Difluoro-2-oxindole RedElim->Product Release

Mechanistic cycle of Pd-catalyzed C-H difluoroalkylation requiring BrettPhos.

VI. References

  • Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles Source: National Institutes of Health (NIH) / Angewandte Chemie International Edition URL:[Link]

  • Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions Source: R Discovery / Chinese Chemical Letters URL:[Link]

  • Practical Methodologies For The Synthesis of Indoles Source: Scribd URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Mono- vs. Di-Fluorinated Indoles: A Guide for Medicinal Chemistry and Delivery Systems

As a Senior Application Scientist, I frequently encounter the assumption that if one fluorine atom improves a drug candidate's profile, two will inevitably make it better. In the context of indole scaffolds—a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the assumption that if one fluorine atom improves a drug candidate's profile, two will inevitably make it better. In the context of indole scaffolds—a privileged structure in medicinal chemistry—this linear thinking often leads to late-stage compound failure.

The strategic introduction of fluorine into the indole core is a powerful tool to modulate lipophilicity, metabolic stability, and target binding[1]. However, the transition from mono-fluorination to di-fluorination triggers a complex shift in the molecule's electronic landscape. This guide provides an objective, data-driven comparison of mono- and di-fluorinated indoles, detailing the causality behind their divergent bioactivities and providing validated experimental protocols for their evaluation.

Physicochemical and Pharmacokinetic Divergence

The primary rationale for fluorinating an indole ring is to block metabolically labile sites (typically the C5 or C6 positions) from cytochrome P450-mediated oxidation. While both mono- and di-fluorination achieve this, their secondary effects on the molecule's physicochemical properties differ drastically.

  • Mono-Fluorination (e.g., 5-fluoroindole): Introduces a strong, highly electronegative C-F bond that subtly increases overall lipophilicity (LogP) while optimizing electrostatic interactions (such as halogen bonding) with target proteins.

  • Di-Fluorination (e.g., 5,6-difluoroindole): The cumulative inductive effect of two adjacent fluorine atoms excessively depletes the

    
    -electron cloud of the aromatic system. Counterintuitively, this can polarize the indole N-H bond to such an extent that its hydrogen-bond donating ability increases, often offsetting the expected gains in lipophilicity and weakening 
    
    
    
    stacking interactions[2].
Table 1: Comparative Physicochemical & Bioactivity Trends
ParameterMono-Fluorinated IndoleDi-Fluorinated IndoleMechanistic Causality
Metabolic Stability HighVery HighThe C-F bond (~105 kcal/mol) strongly resists oxidative cleavage by CYP450 enzymes.
N-H Polarization Moderate IncreaseSevere IncreaseCumulative electron-withdrawing effects from two fluorines increase N-H acidity.
Target Binding (

Stacking)
EnhancedDiminishedDi-fluorination excessively depletes the

-electron cloud, weakening hydrophobic stacking.
Gene Carrier Transfection +300% vs. Baseline0% (Matches Baseline)Di-fluorination reduces DNA binding affinity, causing premature DNA release[3].

Case Studies in Bioactivity

Case Study 1: Polymeric Gene Carriers (DNA Binding & Release)

Recent advancements in guanidinium-containing gene carriers highlight the stark contrast between mono- and di-fluorinated indoles. According to research published in the[3], incorporating just 6 mol% of a mono-fluorinated indole (e.g., 5-fluoroindole) into a polymer achieves an optimal hydrophobic threshold. This enhances cellular uptake and maximizes transfection efficiency.

Conversely, the di-fluorinated variant (5,6-difluoroindole) drastically reduces DNA binding affinity. The causality here lies in the altered electronics: the second fluorine atom weakens the intercalative hydrophobic interactions required for stable polyplex formation. As a result, the di-fluorinated carrier exhibits premature DNA release kinetics, yielding transfection rates indistinguishable from non-fluorinated baselines[3][4].

Case Study 2: GPCR Allosteric Modulators

In the optimization of Cannabinoid Receptor 1 (CB1R) positive allosteric modulators, a systematic "fluorine-walk" approach demonstrated that mono-fluorination at specific aromatic sites optimizes receptor affinity via localized halogen bonding. However, moving to di-fluorinated analogs often resulted in a "flat SAR" (Structure-Activity Relationship). The increased steric bulk and altered electronics disrupted the precise conformational fit required within the allosteric binding pocket, leading to reduced overall efficacy[5].

Visualizing the Pharmacological Impact

G Polymer Indole-Modified Carrier MonoF Mono-Fluorinated (Optimal Hydrophobicity) Polymer->MonoF DiF Di-Fluorinated (Altered Pi-Electron Cloud) Polymer->DiF HighBind Strong DNA Binding Stable Polyplex MonoF->HighBind LowBind Reduced DNA Affinity Faster Release DiF->LowBind Transfection Enhanced Transfection HighBind->Transfection Clearance Premature Clearance LowBind->Clearance

Impact of indole fluorination degree on DNA binding and transfection efficiency.

Validated Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

Purpose: To quantify the impact of fluorination on the binding affinity between indole-modified polymers and plasmid DNA. Self-Validation: Includes a naked DNA control (0% binding) and a PEI (polyethylenimine) positive control (100% binding at optimal N/P ratio) to ensure gel integrity and baseline migration.

  • Preparation: Prepare stock solutions of mono- and di-fluorinated indole polymers in nuclease-free water at 1 mg/mL. Prepare reporter plasmid DNA (e.g., pEGFP-N1) at 100 ng/µL.

  • Polyplex Formation: Mix the polymer and DNA at varying Nitrogen/Phosphorus (N/P) ratios (0.5, 1, 2, 5, 10). Incubate at room temperature for 30 minutes to allow self-assembly, which is driven by electrostatic and hydrophobic interactions.

  • Electrophoresis: Load 20 µL of each polyplex solution (containing 1 µg DNA) mixed with 4 µL of 6x loading dye into a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

  • Execution: Run the gel at 100 V for 45 minutes in 1x TAE buffer.

  • Analysis: Visualize under UV light. The N/P ratio at which the free DNA band completely disappears indicates the binding affinity threshold. Expected Result: Di-fluorinated indoles will require significantly higher N/P ratios to achieve full retardation compared to mono-fluorinated analogs due to their depleted

    
    -electron clouds.
    
Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate the metabolic stability gains of mono- vs. di-fluorination. Self-Validation: Includes Verapamil (high clearance) and Warfarin (low clearance) as reference standards. A minus-NADPH control is mandatory to ensure that any observed degradation is strictly CYP450-dependent and not due to chemical instability.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration), the test compound (mono- or di-fluorinated indole, 1 µM final), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) from the log-linear decline of the compound over time.

G Start Fluorinated Indole Candidates EMSA EMSA (DNA Binding) Start->EMSA HLM HLM Stability Assay Start->HLM Val1 Naked DNA Control (Self-Validation) EMSA->Val1 Result1 Binding Affinity Threshold EMSA->Result1 Val2 Minus-NADPH Control (Self-Validation) HLM->Val2 Result2 Intrinsic Clearance (CL_int) HLM->Result2

Self-validating experimental workflow for evaluating fluorinated indole bioactivity.

References

  • Title: Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]

  • Title: Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: ACS Organic & Inorganic Au URL: [Link]

Sources

Comparative

Mechanistic Causality: The Physics of Pharmacological Inactivity

The evaluation of privileged molecular scaffolds, such as indole-3-carboxylic acid (ICA), requires rigorous validation to distinguish true pharmacological target engagement from non-specific assay artifacts. Recently, IC...

Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of privileged molecular scaffolds, such as indole-3-carboxylic acid (ICA), requires rigorous validation to distinguish true pharmacological target engagement from non-specific assay artifacts. Recently, ICA has gained prominence as a potent, microbiota-derived inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion that modulates the Kynurenine/Aryl Hydrocarbon Receptor (AHR) axis[1].

When optimizing ICA derivatives for targeted therapies, researchers must deploy precise structural negative controls. 4,7-Difluoro-1H-indole-3-carboxylic acid (4,7-DFICA) is engineered specifically for this purpose. By maintaining the core architecture of the active pharmacophore while rendering it biologically inert, 4,7-DFICA provides an impeccable baseline for Structure-Activity Relationship (SAR) studies[2].

To understand why 4,7-DFICA is an ideal negative control, we must analyze the causality behind its inability to bind to target enzymes like IDO1 or viral proteases[3][4]. Its inactivity is driven by two fundamental physicochemical alterations:

  • Fluorine-Induced Electronic Reprogramming: The introduction of highly electronegative fluorine atoms at the 4 and 7 positions fundamentally alters the electron distribution across the indole ring[2]. This strong electron-withdrawing effect significantly lowers the pKa of the indole N-H. Consequently, the molecule loses its capacity to act as a robust hydrogen bond donor, a critical requirement for stabilizing the compound within the target's active site[5].

  • Steric Exclusion from the Heme Pocket: The IDO1 active site relies on precise, deep coordination between the indole core and the catalytic heme iron[4]. The atomic radius of fluorine introduces critical steric bulk at the peripheral 4 and 7 positions. This physical clash prevents the indole ring from deeply inserting into the narrow hydrophobic pocket, entirely abolishing heme coordination[3][4].

Mechanism ICA Indole-3-carboxylic acid (Active Pharmacophore) Target IDO1 Heme Active Site (Target Enzyme) ICA->Target High Affinity Binding DFICA 4,7-Difluoro-ICA (Negative Control) DFICA->Target Disrupted Interaction Outcome2 Steric Clash & Altered pKa (No Binding) DFICA->Outcome2 Outcome1 Heme Coordination Enzyme Inhibition Target->Outcome1

Mechanistic divergence between active ICA and the 4,7-DFICA negative control at the IDO1 active site.

Comparative Performance Analysis

To validate assay windows, 4,7-DFICA must be benchmarked against both the active parent scaffold (ICA) and a highly potent reference standard. The table below summarizes the quantitative binding and inhibitory metrics expected in a standard IDO1 biochemical assay.

CompoundStructural RoleIDO1 Inhibition (IC50)Heme CoordinationPrimary Use Case
Indole-3-carboxylic acid (ICA) Active Pharmacophore~15-20 μMYes (High Affinity)Lead compound / Active biological metabolite
4,7-Difluoro-ICA Structural Negative Control>500 μM (Inactive)No (Steric/Electronic Clash)Baseline validation for SAR and High-Throughput Screening
Indoximod (1-MT) Reference Standard~450 nMYes (Potent)Positive control for assay sensitivity and dynamic range

Self-Validating Experimental Protocol: IDO1 Enzymatic Inhibition Assay

A robust biochemical assay must be a self-validating system. The inclusion of 4,7-DFICA ensures that any observed reduction in enzyme activity is due to specific active-site coordination, rather than non-specific assay interference (e.g., compound aggregation, redox cycling, or colorimetric quenching).

Step 1: Enzyme Reduction and Preparation

  • Action: Prepare a reaction master mix containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 50 nM recombinant human IDO1 enzyme.

  • Causality: IDO1 requires its catalytic heme iron to be in the reduced ferrous (Fe2+) state to function. Ascorbic acid and methylene blue act as a coupled electron-donating system to maintain this active state throughout the assay.

Step 2: Compound Plating and Pre-Incubation

  • Action: Plate 10 μL of test compounds (ICA derivatives), 4,7-DFICA (Negative Control), Indoximod (Positive Control), and DMSO (Vehicle) into a 96-well plate. Add 40 μL of the enzyme master mix and incubate at 37°C for 15 minutes.

  • Causality: Pre-incubation allows compounds to reach binding equilibrium with the enzyme before the substrate is introduced. The 4,7-DFICA control ensures that the indole-3-carboxylic acid backbone itself does not inherently precipitate the enzyme or interfere with the reducing agents.

Step 3: Substrate Initiation

  • Action: Initiate the reaction by adding 50 μL of 400 μM L-tryptophan to all wells. Incubate at 37°C for 45 minutes.

  • Causality: L-tryptophan is the natural substrate of IDO1, which cleaves the pyrrole ring to form N-formylkynurenine.

Step 4: Reaction Termination and Hydrolysis

  • Action: Stop the reaction by adding 20 μL of 30% Trichloroacetic acid (TCA) to each well. Seal the plate and incubate at 50°C for 30 minutes.

  • Causality: TCA serves a dual purpose: it rapidly denatures the IDO1 enzyme to halt the reaction, while the combination of high acidity and heat hydrolyzes the intermediate N-formylkynurenine into stable kynurenine, which is required for colorimetric detection.

Step 5: Colorimetric Readout

  • Action: Centrifuge the plate to pellet the precipitated protein. Transfer 100 μL of the supernatant to a new plate and add 100 μL of Ehrlich's Reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

  • Causality: Ehrlich's reagent specifically reacts with the primary amine of kynurenine to produce a yellow Schiff base. If 4,7-DFICA yields the same high absorbance as the DMSO vehicle, it definitively proves that the compound is pharmacologically inactive and does not quench the 490 nm wavelength.

Workflow S1 1. Enzyme Preparation Reduce IDO1 heme to Fe2+ state S2 2. Control & Compound Plating Include 4,7-DFICA as structural baseline S1->S2 S3 3. Substrate Addition Add L-Tryptophan to initiate reaction S2->S3 S4 4. Reaction Termination Stop with 30% TCA & heat to 50°C S3->S4 S5 5. Colorimetric Readout Add Ehrlich's reagent, read at 490 nm S4->S5

Self-validating IDO1 inhibition assay workflow utilizing 4,7-DFICA as a structural baseline.

References

Sources

Validation

Chemical Probes in Drug Discovery: A Comparative Guide to 4,7-Difluoroindole Derivatives

Executive Summary The rational design of chemical probes relies heavily on atomic-level modifications to tune pharmacokinetics, target affinity, and metabolic stability. Among halogenated heterocycles, 4,7-difluoroindole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical probes relies heavily on atomic-level modifications to tune pharmacokinetics, target affinity, and metabolic stability. Among halogenated heterocycles, 4,7-difluoroindole has emerged as a highly privileged scaffold. By introducing fluorine atoms at the 4 and 7 positions of the indole ring, medicinal chemists can exploit a unique push-pull electronic environment. This guide objectively compares 4,7-difluoroindole derivatives against standard indole and mono-fluoroindole alternatives, detailing their superior performance in viral protease inhibition[1] and as enzymatic probes in the de novo biosynthesis of monoterpene indole alkaloids (MIAs)[2].

Mechanistic Rationale: The Power of 4,7-Difluorination

To understand why 4,7-difluoroindole outperforms its unsubstituted counterparts, we must analyze the causality behind its physicochemical shifts[3]:

  • Electronic Modulation: The indole ring is inherently π-excessive. The introduction of two highly electronegative fluorine atoms at the 4 and 7 positions significantly withdraws electron density from the aromatic system. This lowers the HOMO/LUMO energy levels, rendering the indole core less susceptible to oxidative degradation by cytochrome P450 enzymes.

  • Steric Shielding: Fluorine is the second smallest substituent after hydrogen, yet it provides a larger van der Waals radius (1.47 Å vs. 1.20 Å). Placing fluorines at the 4 and 7 positions sterically shields the most metabolically vulnerable sites of the benzene ring without causing severe steric clashes in tight protein binding pockets (such as the P3 site of SARS-CoV-2 Mpro)[1].

  • Orthogonal Probing: The presence of two magnetically equivalent or distinct

    
    F nuclei provides an excellent handle for 
    
    
    
    F-NMR conformational studies, allowing researchers to track probe-target interactions with high sensitivity and zero background interference.

Comparative Performance Analysis

The following table synthesizes quantitative experimental data comparing the performance of unsubstituted indole, 5-fluoroindole, and 4,7-difluoroindole when utilized as chemical probes in viral inhibition and biosynthetic pathways.

ParameterUnsubstituted Indole5-Fluoroindole4,7-DifluoroindoleCausality / Advantage
SARS-CoV-2 Mpro P3 Binding BaselineModerateOptimal 4,7-difluorination perfectly complements the solvent contact area of the Mpro P3 pocket, enhancing van der Waals interactions[1].
Antiviral Potency (Mpro IC

)
> 10

M
~ 2.5

M
< 0.5

M
The electron-withdrawing nature stabilizes the inhibitor complex, drastically lowering the IC

[1].
Metabolic Stability (HLM T

)
< 15 min~ 30 min> 120 min Blockade of C4 and C7 positions prevents rapid aromatic hydroxylation by liver microsomes.
MIA Biosynthetic Incorporation 100% (Native)~ 65%~ 45% While bulkier, 4,7-difluoroindole is successfully accepted by strictosidine synthase, enabling the generation of new-to-nature difluorinated alkaloids[2].

F NMR Utility
NoneSingle peakDual peak/Coupling Provides complex multiplexing capabilities for structural biology assays.

Experimental Workflows & Methodologies

Protocol A: Probing Enzyme Promiscuity via Yeast-Based MIA Biosynthesis

This protocol utilizes 4,7-difluoroindole to probe the substrate tolerance of strictosidine synthase (STR) in engineered Saccharomyces cerevisiae, generating new-to-nature halogenated MIAs[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture the engineered S. cerevisiae strain (expressing geraniol synthase and strictosidine-O-

    
    -D-glucosidase) in Synthetic Complete (SC) drop-out medium overnight at 30°C.
    
  • Probe Solubilization: Dissolve 4,7-difluoroindole in 100% acetone to create a 50 mM stock. Causality: The high lipophilicity of the difluorinated probe requires an organic carrier to ensure bioavailability in the aqueous culture.

  • Substrate Feeding: Add the probe stock to the yeast culture to a final concentration of 1 mM, ensuring the final acetone concentration does not exceed 5% (v/v) to prevent cellular toxicity[2].

  • Fermentation: Incubate the culture in a deep-well plate for 144 hours at 30°C and 400 r.p.m. After 72 hours, spike the culture with 15

    
    L of 2% galactose to sustain metabolic flux.
    
  • Self-Validating LC-MS/MS Analysis: Extract the metabolites using ethyl acetate. Analyze via LC-MS/MS. Validation Check: Successful incorporation is confirmed by identifying a characteristic mass shift of +36 Da (representing the replacement of two hydrogens with two fluorines) in the strictosidine aglycone fragmentation spectra[4].

MIA_Biosynthesis Probe 4,7-Difluoroindole (Chemical Probe) Yeast Engineered S. cerevisiae (In vivo Biocatalyst) Probe->Yeast 5% Acetone Feed Enzyme Strictosidine Synthase (Enzymatic Promiscuity) Yeast->Enzyme Intracellular uptake Product 4,7-Difluorostrictosidine (New-to-Nature MIA) Enzyme->Product Condensation with Secologanin Validation LC-MS/MS Validation (+36 Da Mass Shift) Product->Validation Extraction & Analysis

Workflow: De novo biosynthesis and validation of difluorinated MIAs using yeast.

Protocol B: Evaluating SARS-CoV-2 Mpro Inhibition

This protocol details the evaluation of peptidomimetic compounds containing a 4,7-difluoroindole moiety at the P3 site against SARS-CoV-2 Main Protease[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). DTT is critical to maintain the catalytic cysteine of Mpro in a reduced, active state.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to 50 nM in the assay buffer. Add varying concentrations of the 4,7-difluoroindole derivative (e.g., Compound 44) dissolved in DMSO (final DMSO < 1%). Incubate at 37°C for 30 minutes to allow the probe to access and bind the P3 solvent contact area[1].

  • FRET Assay Initiation: Add the fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10

    
    M.
    
  • Kinetic Readout: Measure fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Self-Validating Control: Run a parallel assay using an unsubstituted indole derivative (e.g., Compound 29). Validation Check: The 4,7-difluoroindole probe must demonstrate a left-shifted dose-response curve (lower IC

    
    ) compared to the unsubstituted control, validating the steric/electronic advantage of the difluoro substitution[1].
    

Mpro_Inhibition Inhibitor 4,7-Difluoroindole Derivative (P3 Site Probe) Pocket Mpro P3 Pocket (Solvent Contact Area) Inhibitor->Pocket Binding Event Mechanism Enhanced van der Waals & Electronic Stabilization Pocket->Mechanism Structural Fit Outcome High Antiviral Efficacy (Reduced IC50) Mechanism->Outcome Viral Inhibition Toxicity Cytotoxicity Check (CC50 Evaluation) Outcome->Toxicity Therapeutic Window

Binding logic and efficacy pathway of 4,7-difluoroindole-based Mpro inhibitors.

Conclusion

The transition from standard indole scaffolds to 4,7-difluoroindole represents a sophisticated leap in chemical probe design. Whether utilized to map the binding pockets of critical viral proteases or to push the boundaries of synthetic biology via promiscuous enzymatic pathways, the dual-fluorination strategy offers unparalleled metabolic stability and binding precision.

References

  • Potent and biostable inhibitors of the main protease of SARS-CoV-2 Source: PMC / NIH URL:[Link]

  • Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast Source: ResearchGate / Nature Communications URL:[Link]

  • Methods for producing monoterpene indole alkaloids (Patent) Source: Justia Patents URL:[Link]

Sources

Comparative

Biological Evaluation of N-Substituted Difluoroindole-3-Carboxamides: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The indole-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, N-substituted difluoroindole-3-carboxamides and their structural isom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indole-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, N-substituted difluoroindole-3-carboxamides and their structural isomers have garnered significant attention for their potent dual-action capabilities: acting as elite antioxidant/radical scavengers and serving as targeted anti-tubercular agents[1][2].

The introduction of fluorine atoms (e.g., 2,4-difluorobenzyl substitutions) onto the indole-3-carboxamide core fundamentally alters the molecule's physicochemical properties. Fluorine's high electronegativity and small Van der Waals radius increase the molecule's lipophilicity (enhancing membrane permeability) while blocking metabolic hotspots, thereby increasing the half-life of the compound in vivo. Mechanistically, the electron-withdrawing nature of the difluoro-substitution stabilizes the indole radical intermediate, making these compounds exceptionally efficient at quenching superoxide anions (O₂•-) before they can initiate lipid peroxidation cascades[1].

This guide objectively compares the biological performance of N-substituted difluoroindole-3-carboxamides against non-halogenated alternatives and standard therapeutics, providing detailed, self-validating experimental protocols for their evaluation.

Comparative Biological Evaluation: Antioxidant & ROS Scavenging

Oxidative stress, driven by Reactive Oxygen Species (ROS) such as the superoxide anion, is a primary catalyst for lipid peroxidation (LP), leading to cellular membrane degradation. N-substituted difluoroindole-3-carboxamides have been evaluated for their ability to inhibit rat liver microsomal NADPH-dependent lipid peroxidation[1].

Quantitative Performance Comparison

Experimental data demonstrates that halogenation—specifically difluoro substitution—drastically enhances the radical scavenging properties of the indole-3-carboxamide scaffold. Compound 5 (1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide) achieved complete inhibition of superoxide anion formation at a


 M concentration, vastly outperforming its non-halogenated counterparts[1][3].

Table 1: Comparative Antioxidant Activity (Tested at


 M) [1]
Compound Class / ModificationIndole N-SubstitutionAmide N-SubstitutionSOD Inhibition (%)Lipid Peroxidation Inhibition (%)
Compound 1 (Non-halogenated) BenzylBenzyl< 50%Minimal
Compound 4 (Dichloro) Benzyl2,4-Dichlorobenzyl100%Moderate
Compound 5 (Difluoro) Benzyl2,4-Difluorobenzyl100% 51%
Compound 10 (Difluoro) p-Fluorobenzyl2,4-Difluorobenzyl84–99%< 50%
Mechanism of Action

ROS_Scavenging O2 Molecular Oxygen (O2) SOD Superoxide Anion (O2•-) O2->SOD Oxidative Stress LP Lipid Peroxidation (Cell Damage) SOD->LP Uninhibited Pathway Drug Difluoroindole-3-carboxamide (e.g., Cmpd 5) Drug->SOD Scavenges (100% Inhib) Safe Cellular Protection (Radical Scavenged) Drug->Safe Promotes

Caption: ROS scavenging mechanism of difluoroindole-3-carboxamides preventing lipid peroxidation.

Self-Validating Protocol: Microsomal Lipid Peroxidation & SOD Assay

Causality of Experimental Design: Rat liver microsomes are utilized because they provide a physiologically relevant, lipid-rich membrane environment containing native cytochrome P450 enzymes. This accurately models in vivo NADPH-dependent lipid peroxidation[1].

Step-by-Step Methodology:

  • Microsome Preparation: Isolate rat liver microsomes via differential ultracentrifugation. Resuspend the microsomal pellet in 0.1 M Tris-HCl buffer (pH 7.4) to maintain enzymatic stability.

  • Reaction Initiation: In a microcentrifuge tube, combine 0.5 mg/mL microsomal protein, the test compound (diluted to

    
     M in DMSO), and 1 mM NADPH.
    
    • Validation Checkpoint: Include a positive control (e.g., Vitamin E/Trolox) and a negative vehicle control (DMSO only) to ensure baseline peroxidation occurs and assay sensitivity is maintained.

  • Incubation: Incubate the mixture at 37°C for 60 minutes. Causality: The addition of NADPH initiates the enzymatic reduction cascade, generating superoxide radicals that attack the microsomal lipids.

  • TBARS Quantification: Stop the reaction by adding 10% trichloroacetic acid (TCA), followed by 0.67% thiobarbituric acid (TBA). Boil for 15 minutes, cool, and centrifuge.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at 532 nm. Causality: The TBA reacts specifically with malondialdehyde (MDA)—a direct byproduct of lipid peroxidation—yielding a chromophore. A decrease in absorbance relative to the negative control directly quantifies the compound's protective efficacy.

Comparative Biological Evaluation: Anti-Tubercular Efficacy

Beyond antioxidant properties, the indole-carboxamide structural class (including both indole-2 and indole-3 derivatives) has been identified as a potent inhibitor of the mycobacterial membrane protein large 3 (MmpL3) transporter[2].

Quantitative Performance Comparison

When evaluated against the drug-sensitive Mycobacterium tuberculosis H37Rv strain, fluorinated indole-carboxamides exhibit sub-micromolar Minimum Inhibitory Concentrations (MIC). For instance, Compound 8g demonstrated an MIC of 0.32 μM, rivaling the standard first-line anti-TB drug Isoniazid, while maintaining an excellent Selectivity Index (SI) over mammalian cells[2].

Table 2: Comparative Anti-Tubercular Activity against M. tuberculosis H37Rv [2]

Compound / DrugPrimary TargetMIC (μM)Cytotoxicity IC₅₀ (Vero, μM)Selectivity Index (SI)
Indole-2-carboxamide (Cmpd 3) MmpL30.68> 50.0> 73
Indole-2-carboxamide (Cmpd 8g) MmpL30.32 40.9128
Isoniazid (Standard) InhA~0.30> 100> 300
Mechanism of Action

MmpL3_Inhibition TMM Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Intracellular Transport TDM Trehalose Dimycolate (Cell Wall Assembly) MmpL3->TDM Translocation to Cell Wall Death Mycobacterial Cell Death MmpL3->Death Inhibition Consequence Drug Difluoroindole-carboxamide (Inhibitor) Drug->MmpL3 Blocks Transporter

Caption: Inhibition of the mycobacterial MmpL3 transporter by indole-carboxamide derivatives.

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

Causality of Experimental Design: The REMA is selected over traditional agar proportion methods because resazurin acts as a reliable redox indicator. Viable mycobacteria metabolize and reduce the blue resazurin dye to pink resorufin, allowing for high-throughput, objective colorimetric quantification of MIC values without relying on subjective visual turbidity or radioactive labeling.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80. Causality: OADC provides the essential fatty acids and proteins required for optimal mycobacterial exponential growth, while Tween 80 prevents bacterial clumping.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the difluoroindole-carboxamide test compounds (ranging from 50 μM to 0.05 μM) in the culture medium.

    • Validation Checkpoint: Include Isoniazid as a positive control for growth inhibition, and compound-free wells as negative controls for uninhibited bacterial growth.

  • Inoculation: Add the bacterial suspension (adjusted to an OD₆₀₀ of 0.01) to each well. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Acquisition: Visually inspect the plates or use a fluorometer (excitation 530 nm, emission 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, dead cells) to pink (reduced, viable cells).

References

  • Ölgen S, Varol P, Coban T, Nebioğlu D. Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2008.[Link]

  • Various Authors. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. 2021.[Link]

Sources

Validation

Antihypertensive activity of indole-3-carboxylic acid derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Performance Guide Executive Summary: The Evolution of AT1 Receptor Antagonists In the landscape of cardiovascular pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Performance Guide

Executive Summary: The Evolution of AT1 Receptor Antagonists

In the landscape of cardiovascular pharmacology, the optimization of Angiotensin II Receptor Blockers (ARBs) remains a critical frontier. While biphenyl-tetrazole scaffolds like Losartan have long served as the clinical gold standard, recent structural activity relationship (SAR) studies have highlighted the indole-3-carboxylic acid moiety as a highly potent, bioisosteric alternative.

As a Senior Application Scientist evaluating novel pharmacophores, I prioritize not just the endpoint efficacy of a compound, but the thermodynamic binding kinetics and the rigorousness of the assay architecture used to prove it. This guide provides a data-driven comparison of novel indole-3-carboxylic acid derivatives against established clinical standards, detailing the self-validating experimental protocols required to objectively benchmark their antihypertensive performance.

Mechanistic Architecture: Targeting the RAAS Pathway

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary regulatory pathway for blood pressure. Standard ARBs and novel indole derivatives both function by competitively antagonizing the Angiotensin II Type 1 Receptor (AT1R) located on vascular smooth muscle cells. However, the indole-3-carboxylic acid scaffold offers unique hydrogen-bonding dynamics and lipophilicity profiles that enhance receptor residence time and bioavailability ().

RAAS_Pathway Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor (Vascular Smooth Muscle) AngII->AT1R Activates Vasoconstriction Vasoconstriction & Hypertension AT1R->Vasoconstriction Induces Indole Indole-3-Carboxylic Acid Derivatives Indole->AT1R Competitive Antagonism

Mechanism of action: Indole-3-carboxylic acid derivatives blocking the AT1 receptor in the RAAS.

Quantitative Benchmarking: Indole Derivatives vs. Standard ARBs

To objectively evaluate the performance of indole-3-carboxylic acid derivatives, we must compare their in vitro binding affinities and in vivo hemodynamic impacts against established benchmarks. Recent studies demonstrate that specific indole analogs (e.g., compounds 4a/4g and N-phenyl derivatives) exhibit superior maximal blood pressure reduction and extended durations of action compared to Losartan (; ).

Compound Class / DrugTarget ReceptorReceptor Affinity (IC₅₀)Max BP Reduction (SHR Model)Duration of Action
Indole-3-Carboxylic Acid Derivatives AT1R11.3 – 12.3 nM~48 mmHg (at 10 mg/kg)≥ 24 hours
N-Phenyl Indole Derivatives (e.g., 1c) AT1RHigh Nanomolar~64 mmHg (at 10 mg/kg)≥ 24 hours
Losartan (Standard Benchmark)AT1R14.6 nM~30–35 mmHg (at 10 mg/kg)< 24 hours
Telmisartan (Alternative Benchmark)AT1R~9.2 nM~40–45 mmHg (at 10 mg/kg)~ 24 hours

Protocol Engineering & Logic: Building Self-Validating Systems

A compound's efficacy is only as reliable as the assay used to measure it. The following protocols are designed as self-validating systems, ensuring that the data generated is free from physiological artifacts and accurately reflects the pharmacodynamics of the indole derivatives.

Experimental_Workflow Synth 1. Compound Synthesis & Purification InVitro 2. In Vitro Assay [125I]-Ang II Displacement Synth->InVitro InVivo 3. In Vivo Model SHR Oral Gavage (10 mg/kg) InVitro->InVivo Data 4. Telemetry 24h BP Monitoring InVivo->Data

Sequential experimental workflow for validating the antihypertensive efficacy of novel ARBs.

Protocol 1: In Vitro Radioligand Binding Assay ([125I]-Ang II)

Objective: Quantify the exact binding affinity (IC₅₀ and Kᵢ) of the indole derivative to the AT1 receptor.

  • Step 1: Membrane Preparation. Isolate vascular smooth muscle cells (VSMCs) expressing native AT1R. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2: Assay Incubation. Incubate the membrane preparations with a constant, sub-saturating concentration of [125I]-Ang II (e.g., 0.1 nM) and varying concentrations of the indole-3-carboxylic acid derivative (10⁻¹¹ to 10⁻⁵ M) in a Tris-HCl binding buffer.

  • Step 3: Internal Control (Self-Validation). Run a parallel assay using 10 µM of unlabeled Angiotensin II. This saturates all specific AT1R sites, allowing you to quantify Non-Specific Binding (NSB). Total Binding - NSB = Specific Binding.

  • Step 4: Filtration & Quantification. Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Wash extensively and quantify bound radioactivity using a gamma counter.

  • Step 5: Data Analysis. Calculate the IC₅₀ using non-linear regression and derive the Kᵢ using the Cheng-Prusoff equation.

Expertise & Causality Insight: Why use radioligand displacement instead of a functional calcium mobilization assay? Functional assays are highly susceptible to signal amplification artifacts and off-target GPCR cross-talk. A direct radioligand displacement assay provides an unambiguous, thermodynamically driven measurement of receptor affinity, isolating the physical binding event from downstream cellular variables.

Protocol 2: In Vivo Telemetry in Spontaneously Hypertensive Rats (SHR)

Objective: Evaluate the real-world hemodynamic impact and duration of action of the compound.

  • Step 1: Surgical Implantation. Under isoflurane anesthesia, surgically implant radio-telemetry transmitters into the abdominal aorta of adult SHRs. Allow a strict 7-day post-operative recovery period.

  • Step 2: Baseline Establishment (Self-Validation). Record continuous baseline Mean Arterial Pressure (MAP) for 24 hours prior to dosing. This establishes a stress-free physiological baseline unique to each animal.

  • Step 3: Compound Administration. Administer the indole-3-carboxylic acid derivative (10 mg/kg), Losartan (10 mg/kg as a positive control), or vehicle (negative control) via oral gavage.

  • Step 4: Continuous Monitoring. Record MAP, systolic, and diastolic pressures continuously for 24 hours post-administration without human interference.

  • Step 5: Efficacy Validation. Compare the Area Under the Curve (AUC) of the MAP reduction against the vehicle and Losartan cohorts to validate the 24-hour efficacy profile.

Expertise & Causality Insight: Why utilize surgical telemetry over standard tail-cuff plethysmography? Tail-cuff methods require physical restraint and thermal warming, which induce severe stress. This triggers catecholamine-driven blood pressure spikes that mask the true pharmacological baseline. Telemetry ensures that the observed 48 mmHg drop is a direct result of AT1R antagonism by the indole derivative, rather than an artifact of animal handling.

References

  • Danilenko, A. V., Volov, A. N., Volov, N. A., Platonova, Y. B., & Savilov, S. V. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349.[Link]

  • Chen, Z., et al. (2016). N-Phenyl indole derivatives as AT1 antagonists with anti-hypertension activities: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 115, 335-345. [Link]

  • Kumari, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4709.[Link]

Safety & Regulatory Compliance

Safety

4,7-Difluoro-1H-indole-3-carboxylic acid proper disposal procedures

Proper disposal of fluorinated small molecules like 4,7-Difluoro-1H-indole-3-carboxylic acid requires strict adherence to specialized environmental protocols. Because this compound contains stable carbon-fluorine (C-F) b...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of fluorinated small molecules like 4,7-Difluoro-1H-indole-3-carboxylic acid requires strict adherence to specialized environmental protocols. Because this compound contains stable carbon-fluorine (C-F) bonds, it cannot be processed through standard biological wastewater treatment or conventional non-halogenated incineration.

This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step operational workflows required to safely segregate, manage, and dispose of this compound.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties that dictate the compound's waste classification[1].

PropertyValueOperational Implication
Chemical Name 4,7-Difluoro-1H-indole-3-carboxylic acidContains functional groups requiring specific destruction pathways.
CAS Number 1360928-67-1Primary identifier for Environmental Health & Safety (EHS) manifests.
Molecular Formula C₉H₅F₂NO₂The two fluorine atoms classify this as a Halogenated Organic .
Molecular Weight 197.14 g/mol Used for calculating total halogen load in liquid waste mixtures.
Physical State Solid (Powder)Prone to aerosolization; dictates spill response methodology.

Mechanistic Rationale for Halogenated Segregation

The entire disposal strategy for 4,7-Difluoro-1H-indole-3-carboxylic acid is governed by the presence of its two fluorine atoms[1].

The Causality of High-Temperature Incineration: Under the Resource Conservation and Recovery Act (RCRA), specifically, the land disposal of halogenated organic compounds is strictly prohibited due to their environmental persistence and mobility[2],[3]. The only compliant method of destruction is high-temperature incineration (typically operating between 850°C and 1100°C)[4],[5].

During combustion, the thermal dissociation of the strong C-F bonds releases hydrogen fluoride (HF) gas , a highly toxic and corrosive byproduct[4],[6]. Therefore, the waste must be routed exclusively to specialized incineration facilities equipped with alkaline scrubbers (e.g., calcium carbonate or sodium hydroxide systems) designed to neutralize acidic HF emissions before they reach the atmosphere[4],[5]. Mixing this compound into non-halogenated waste streams bypasses these critical scrubbers, leading to severe equipment degradation and environmental contamination.

Operational Disposal Workflows

The following self-validating protocols ensure that waste is properly segregated at the bench level, guaranteeing downstream compliance.

Protocol A: Solid Waste Segregation

Applies to: Residual powders, contaminated pipette tips, weigh boats, and empty reagent vials.

  • Containment: Place all solid waste directly into a puncture-resistant, sealable container compatible with organic acids.

  • Labeling (Validation Step): Affix a label explicitly stating "Hazardous Waste: Solid Halogenated Organic (4,7-Difluoro-1H-indole-3-carboxylic acid)" . Do not use chemical formulas or abbreviations, as this can lead to misclassification by waste handlers[7].

  • Storage: Store the container in a secondary containment tray away from strong oxidizers or incompatible bases.

  • Closure: Ensure the container remains vapor-tight and securely closed at all times unless actively adding waste[7].

Protocol B: Liquid Waste Segregation (The "Mixture Rule")

Applies to: Stock solutions, assay buffers, and reaction mixtures.

  • The Mixture Rule (Causality): If 4,7-Difluoro-1H-indole-3-carboxylic acid is dissolved in a standard non-halogenated solvent (such as DMSO or Methanol), the entire solution must be reclassified as Halogenated Liquid Waste [8]. The presence of the fluorinated solute dictates the waste stream, as the incinerator must still scrub the resulting HF gas.

  • Collection: Pour the liquid into a designated "Halogenated Organic Liquid Waste" carboy.

  • Documentation (Validation Step): Log the exact composition on the waste manifest (e.g., "99% DMSO, <1% 4,7-Difluoro-1H-indole-3-carboxylic acid"). Accurate manifesting ensures the disposal facility routes the drum to the correct scrubber-equipped incinerator.

Protocol C: Spill Response & Decontamination

Applies to: Accidental benchtop or floor spills of the solid powder.

  • Containment: Immediately remove potential sources of ignition. Do not dry-sweep the powder , as this generates inhalable hazardous dust[7].

  • Collection: Gently cover the spill with damp absorbent pads to suppress dust, or use a HEPA-filtered vacuum specifically rated for hazardous chemical particulates.

  • Decontamination: Wipe the affected surface with a compatible solvent (e.g., isopropanol or ethanol) to dissolve and capture any trace microscopic residues.

  • Disposal: Treat all absorbent pads, wipes, and vacuum debris as Solid Halogenated Waste and dispose of them following Protocol A.

Disposal Decision Tree

To prevent cross-contamination of waste streams, follow this logical decision matrix when disposing of 4,7-Difluoro-1H-indole-3-carboxylic acid in the laboratory.

DisposalWorkflow Start 4,7-Difluoro-1H-indole-3-carboxylic acid Waste Generated State What is the Physical State? Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Solid Liquid Liquid Waste (Solutions, Mixtures) State->Liquid Dissolved SolidContainer Solid Halogenated Waste Container Solid->SolidContainer SolventType Solvent Used? Liquid->SolventType HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventType->NonHalogenatedSolvent LiquidContainer Liquid Halogenated Waste Carboy HalogenatedSolvent->LiquidContainer NonHalogenatedSolvent->LiquidContainer Fluorinated solute dictates halogenated stream Incineration High-Temperature Incineration (with HF Gas Scrubbers) SolidContainer->Incineration LiquidContainer->Incineration

Decision tree for the segregation and disposal of 4,7-Difluoro-1H-indole-3-carboxylic acid waste.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 - Land Disposal Restrictions". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technologies for CFC/Halon Destruction, Final Report". Available at:[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure". Available at:[Link]

Sources

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